molecular formula C5H4ClN5 B193299 2-Chloroadenine CAS No. 1839-18-5

2-Chloroadenine

Número de catálogo: B193299
Número CAS: 1839-18-5
Peso molecular: 169.57 g/mol
Clave InChI: HBJGQJWNMZDFKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Chloroadenine is a heterocyclic building block that has been used in the synthesis of adenosine antimetabolites with antineoplastic activity. It is also the major catabolite of 2-chloro-2’-deoxyadenosine.>

Propiedades

IUPAC Name

2-chloro-7H-purin-6-amine
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InChI

InChI=1S/C5H4ClN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGQJWNMZDFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30171515
Record name 2-Chloroadenine
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Molecular Weight

169.57 g/mol
Source PubChem
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CAS No.

1839-18-5
Record name 2-Chloroadenine
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Record name 2-Chloroadenine
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Record name 2-Chloroadenine
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Record name 2-Chloroadenine
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Record name 2-CHLOROADENINE
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Foundational & Exploratory

A Technical Guide to 2-Chloroadenine: From Discovery to Synthetic Evolution and Biological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-chloroadenine, a synthetic purine analog that has been instrumental as a chemical intermediate and a subject of biomedical research. We delve into the historical context of its discovery and the evolution of its chemical synthesis, presenting detailed experimental protocols for key methodologies. The document further explores the biological activities of this compound, focusing on its metabolic activation and the subsequent impact on cellular signaling pathways. All quantitative data is summarized in structured tables for comparative analysis, and complex biological and chemical processes are illustrated with clear, concise diagrams generated using the DOT language.

Discovery and Historical Context

The journey of this compound (2-Cl-Ade) begins in the mid-20th century, a period marked by burgeoning interest in modified nucleobases for potential therapeutic applications, particularly in the realms of antiviral and anticancer research. While the precise first synthesis is not definitively documented in a single seminal paper, early explorations into purine chemistry laid the groundwork for its creation. A notable early report by Brown and Weliky in 1958 described the synthesis of this compound and its corresponding nucleoside, 2-chloroadenosine. These early endeavors were driven by the goal of creating analogs of natural purines that could act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cells.

The primary route to this compound in these initial studies involved the chlorination of adenine. A common method employed was the treatment of adenine with phosphorus oxychloride (POCl₃). This approach, while effective, often required harsh reaction conditions. Another significant pathway that emerged was the use of 2,6-dichloropurine as a versatile starting material. This intermediate allowed for selective substitution at the C6 position to introduce the amino group, thereby forming this compound. Over the decades, these foundational methods have been refined and new synthetic strategies, including enzymatic approaches, have been developed to improve yield, purity, and scalability.

Chemical Synthesis: A Historical Perspective

The synthesis of this compound has evolved from classical chemical methods to more sophisticated enzymatic and chemoenzymatic strategies. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.

Early Chemical Synthesis: Chlorination of Adenine

One of the earliest methods for preparing this compound involved the direct chlorination of adenine.

Experimental Protocol: Chlorination of Adenine with Phosphorus Oxychloride (General Procedure)

Materials:

  • Adenine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (as catalyst, optional)

  • Ice

  • Ammonium hydroxide (NH₄OH) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of adenine and a significant excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser. A small amount of a tertiary amine like pyridine can be added to catalyze the reaction.

  • The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The reaction mixture is then cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or cold water.

  • The acidic solution is neutralized by the careful addition of a concentrated ammonium hydroxide solution until a basic pH is achieved. This step is crucial and must be performed with caution due to the exothermic nature of the neutralization.

  • The resulting precipitate, containing this compound, is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis from 2,6-Dichloropurine

A more common and often higher-yielding approach to this compound involves the selective ammonolysis of 2,6-dichloropurine. This method takes advantage of the differential reactivity of the two chlorine atoms on the purine ring.

Experimental Protocol: Ammonolysis of 2,6-Dichloropurine

Materials:

  • 2,6-Dichloropurine

  • Ammonia solution (e.g., concentrated ammonium hydroxide or ammonia in methanol)

  • Pressure vessel (if using elevated temperatures)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • 2,6-Dichloropurine is dissolved or suspended in a suitable solvent, such as methanol, in a pressure-resistant vessel.

  • A solution of ammonia (e.g., methanolic ammonia or concentrated aqueous ammonium hydroxide) is added to the vessel.

  • The vessel is sealed, and the reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours. The reaction progress is monitored by TLC.

  • After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization from an appropriate solvent to afford the final product as a crystalline solid.

Chemoenzymatic Synthesis

More recently, enzymatic and chemoenzymatic methods have been developed for the synthesis of this compound and its derivatives, offering high selectivity and milder reaction conditions. For instance, transglycosylation reactions catalyzed by nucleoside phosphorylases can be used to produce 2-chloroadenosine from this compound and a suitable sugar donor.

Quantitative Data on Synthesis

The yields of this compound synthesis can vary significantly depending on the chosen method, scale, and purification techniques. The following table summarizes representative yields from different synthetic approaches.

Starting MaterialReagentsMethodReported Yield (%)Reference
AdeninePhosphorus oxychlorideDirect ChlorinationModerate to GoodGeneral literature procedure
2,6-DichloropurineAmmonia in MethanolAmmonolysis>85%Patent literature (e.g., WO2015162175A1)[1]
2,6-Dichloropurine4-dimethylaminopyridine, tetraacetyl ribose (for nucleoside)Condensation, then ammonolysis~90% (for 2-chloroadenosine)CN112159447A

Biological Activity and Signaling Pathways

This compound itself exhibits biological activity, primarily as a cytotoxic agent. However, its most significant role in a biological context is as a metabolite of the anticancer and immunosuppressive drug, Cladribine (2-chloro-2'-deoxyadenosine).

Metabolic Activation of this compound

Upon entering a cell, this compound is metabolized through the purine salvage pathway. The key enzyme in its activation is adenine phosphoribosyltransferase (APRT) . APRT catalyzes the conversion of this compound to 2-chloro-adenosine monophosphate (2-Cl-AMP) using phosphoribosyl pyrophosphate (PRPP) as a co-substrate. 2-Cl-AMP is subsequently phosphorylated by cellular kinases to form 2-chloro-adenosine diphosphate (2-Cl-ADP) and ultimately 2-chloro-adenosine triphosphate (2-Cl-ATP).

Metabolic_Activation_of_2_Chloroadenine This compound This compound APRT APRT This compound->APRT PRPP PRPP PRPP->APRT 2-Cl-AMP 2-Cl-AMP APRT->2-Cl-AMP Kinases_1 Kinases 2-Cl-AMP->Kinases_1 2-Cl-ADP 2-Cl-ADP Kinases_1->2-Cl-ADP Kinases_2 Kinases 2-Cl-ADP->Kinases_2 2-Cl-ATP 2-Cl-ATP Kinases_2->2-Cl-ATP

Cellular Effects and Impact on Signaling Pathways

The accumulation of 2-Cl-ATP within the cell has profound cytotoxic effects. As a structural analog of ATP, 2-Cl-ATP can interfere with numerous ATP-dependent cellular processes. While the precise mechanisms are multifaceted and not fully elucidated, the primary consequences include:

  • Inhibition of DNA and RNA Synthesis: 2-Cl-ATP can be incorporated into nucleic acid chains, leading to chain termination and inhibition of polymerases. This is a key mechanism of action for its nucleoside prodrug, Cladribine.

  • Disruption of Energy Metabolism: The presence of high concentrations of 2-Cl-ATP can lead to a decrease in the intracellular pool of natural ATP. This energy deficit can trigger apoptotic pathways.

  • Induction of Apoptosis: Studies have shown that cytotoxic concentrations of this compound lead to the activation of caspases, such as caspase-3, and subsequent DNA fragmentation, which are hallmarks of apoptosis.

The signaling pathways affected by 2-Cl-ATP are broad, given the ubiquitous role of ATP. It is hypothesized that 2-Cl-ATP can act as a competitive inhibitor for ATP in various enzymatic reactions, including those mediated by kinases, which are central to a vast array of signaling cascades. Extracellular ATP is a known signaling molecule that acts through P2 purinergic receptors to modulate processes like cell proliferation and ion transport. While direct studies on 2-Cl-ATP's interaction with these receptors are limited, its structural similarity to ATP suggests a potential for interference with purinergic signaling.

Cellular_Effects_of_2_Cl_ATP 2-Cl-ATP 2-Cl-ATP Inhibition_DNA_RNA Inhibition of DNA/RNA Synthesis 2-Cl-ATP->Inhibition_DNA_RNA Energy_Metabolism Disruption of Energy Metabolism 2-Cl-ATP->Energy_Metabolism Kinase_Inhibition Kinase Inhibition (potential) 2-Cl-ATP->Kinase_Inhibition Purinergic_Signaling Interference with Purinergic Signaling (potential) 2-Cl-ATP->Purinergic_Signaling Apoptosis Induction of Apoptosis Energy_Metabolism->Apoptosis

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been quantified in various cell lines. The following table presents some of this data.

Cell LineAssayEndpointValueReference
EHEB (B cell chronic lymphocytic leukemia)MTTIC₅₀16 µMBiochem. Pharmacol. 2000, 59, 1237-43[2]
B-CLL lymphocytesMTTIC₅₀5 µMBiochem. Pharmacol. 2000, 59, 1237-43[2]

Conclusion

This compound, from its initial synthesis in the mid-20th century to its current role as a key chemical intermediate and a tool for studying cellular metabolism, has a rich history in medicinal and organic chemistry. The evolution of its synthesis from harsh chlorination reactions to more refined methods like the ammonolysis of 2,6-dichloropurine and chemoenzymatic routes highlights the advancements in synthetic chemistry. Its biological significance, primarily understood through its metabolic activation to 2-Cl-ATP, underscores the intricate interplay between chemical structure and cellular function. The cytotoxic effects of this compound, mediated through the disruption of fundamental cellular processes, continue to be an area of interest for researchers in drug development and molecular biology. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and professionals in the field.

Workflow and Logical Relationships

The logical flow of information presented in this whitepaper follows a structured progression from the fundamental aspects of this compound to its more complex biological implications.

Whitepaper_Workflow Discovery Discovery & History Synthesis Chemical Synthesis Discovery->Synthesis Bio_Activity Biological Activity Discovery->Bio_Activity Protocols Experimental Protocols Synthesis->Protocols Quantitative_Synth Quantitative Synthesis Data Synthesis->Quantitative_Synth Conclusion Conclusion Protocols->Conclusion Quantitative_Synth->Conclusion Metabolism Metabolic Activation Bio_Activity->Metabolism Quantitative_Bio Quantitative Biological Data Bio_Activity->Quantitative_Bio Signaling Signaling Pathways Metabolism->Signaling Signaling->Conclusion Quantitative_Bio->Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Physiological Effects of 2-Chloroadenine

This technical guide provides a comprehensive overview of the in vitro physiological effects of this compound (2-Cl-Ade) and its nucleoside analog, 2-Chloro-2'-deoxyadenosine (2-CdA or Cladribine). The document details the cytotoxic mechanisms, impact on cellular processes, and the underlying signaling pathways. Quantitative data from various studies are summarized, and key experimental protocols are described to facilitate reproducibility.

Introduction

This compound is a purine analog characterized by a chlorine atom at the 2-position of the adenine ring.[1] It is a significant catabolite of the potent antineoplastic and immunosuppressive agent 2-Chloro-2'-deoxyadenosine (2-CdA).[2] Both compounds exhibit considerable cytotoxicity, particularly towards lymphocytes and monocytes, by inducing apoptosis and disrupting the cell cycle.[3][4] Their therapeutic efficacy is largely attributed to their ability to trigger cell death in both dividing and quiescent cells.[5] This guide focuses on the in vitro effects of these compounds, elucidating the molecular events that underpin their physiological impact.

Cytotoxicity and Cellular Growth Inhibition

This compound and its derivatives are potent inhibitors of cellular growth across various cell lines, especially those of hematopoietic origin. Their cytotoxicity is dose-dependent and varies between different cell types.

Data Presentation: Cytotoxicity and Growth Inhibition

The following tables summarize the quantitative data on the cytotoxic effects of this compound and its related compounds.

Table 1: IC50 Values for this compound and 2-Chloro-2'-deoxyadenosine

CompoundCell LineIC50Reference
This compound (CAde)EHEB (B-CLL)16 µM
This compound (CAde)B-CLL Lymphocytes5 µM
2-Chloro-2'-deoxyadenosine (2-CldAdo)CCRF-CEM (T-lymphoblastoid)0.045 µM

Table 2: Inhibition of Tumor Colony Formation by 2-Chloro-2'-deoxyadenosine

Exposure TimeConcentration% InhibitionReference
1-hour5.7 ng/ml7%
1-hour57 ng/ml21%
1-hour114 ng/ml54%
21-28 days5.7 ng/ml24%
21-28 days57 ng/ml74%

Induction of Apoptosis

A primary mechanism of this compound-mediated cytotoxicity is the induction of apoptosis, or programmed cell death. This process is triggered through a series of molecular events initiated by the intracellular accumulation of the active metabolites of 2-Cl-Ade and 2-CdA.

Mechanism of Apoptosis Induction

Upon entering the cell, 2-CdA is phosphorylated to its active triphosphate form, 2-chloro-2'-deoxyadenosine 5'-triphosphate (2-CdATP). This metabolite, in conjunction with cytochrome c and Apoptotic Protease-Activating Factor 1 (Apaf-1), activates caspase-3, a key executioner caspase in the apoptotic cascade. The activation of the caspase cascade precedes DNA fragmentation and cell death.

Another critical aspect of 2-CdA-induced apoptosis involves DNA damage. The accumulation of DNA strand breaks triggers a p53-dependent DNA damage response. This leads to the activation of Poly(ADP-ribose) polymerase (PARP), which in turn causes a depletion of intracellular NAD+ and subsequently ATP, culminating in cell death.

Data Presentation: Apoptosis Induction

Table 3: Dose-Dependent Apoptosis Induced by 2-Chloro-2'-deoxyadenosine in Lymphocytes

Cell Type2-CdA Concentration (µg/ml)Apoptosis Rate (Linear Regression)Reference
Normal Lymphocytes0.05 - 0.40.29 * [Conc] + 0.11
Leukemic Lymphocytes0.05 - 0.40.41 * [Conc] + 0.15

Note: The apoptosis rate is presented as a linear regression formula as described in the source.

Signaling Pathway for Apoptosis Induction

G cluster_0 Cellular Entry and Metabolism cluster_1 DNA Damage Response cluster_2 Caspase Activation Pathway 2_CdA 2-Chloro-2'- deoxyadenosine (2-CdA) 2_CdATP 2-CdATP 2_CdA->2_CdATP Phosphorylation DNA_Breaks DNA Strand Breaks 2_CdATP->DNA_Breaks Caspase_3 Caspase-3 Activation 2_CdATP->Caspase_3 p53 p53 Activation DNA_Breaks->p53 PARP PARP Activation DNA_Breaks->PARP NAD_Depletion NAD+ Depletion PARP->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis Cyto_c Cytochrome c Cyto_c->Caspase_3 Apaf_1 Apaf-1 Apaf_1->Caspase_3 Caspase_3->Apoptosis G Start Start: Seed Cells Treat Treat with 2-CdA (various concentrations) Start->Treat Incubate Incubate for Specified Time Treat->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix Cells (e.g., with Ethanol) Harvest->Fix Stain Stain DNA (e.g., Propidium Iodide) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Determine Cell Cycle Distribution Analyze->End G 2_Cl_Ade This compound Enzyme Adenine Phosphoribosyltransferase 2_Cl_Ade->Enzyme Chloro_ATP Chloro-ATP Enzyme->Chloro_ATP

References

An In-depth Technical Guide to the Intracellular Metabolism of 2-Chloroadenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenine (2-CdA), a purine nucleoside analogue also known as Cladribine, is a potent chemotherapeutic agent effective in the treatment of various hematological malignancies, most notably hairy cell leukemia and B-cell chronic lymphocytic leukemia. Its efficacy is contingent upon its intracellular metabolism, which converts the prodrug into its active, cytotoxic form. This technical guide provides a comprehensive overview of the core aspects of 2-CdA's intracellular journey, from its cellular uptake and metabolic activation to its mechanism of action and the development of resistance. Detailed experimental protocols for key assays and visualizations of the metabolic and signaling pathways are included to facilitate further research and drug development efforts in this area.

Cellular Uptake and Metabolic Activation

The journey of 2-CdA begins with its transport across the cell membrane, a process primarily mediated by nucleoside transporters. Once inside the cell, 2-CdA undergoes a three-step phosphorylation cascade to become the active cytotoxic agent, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP).

The initial and rate-limiting step is the phosphorylation of 2-CdA to 2-chloro-2'-deoxyadenosine-5'-monophosphate (2-CdAMP) by the enzyme deoxycytidine kinase (dCK) . Subsequently, 2-CdAMP is further phosphorylated to the diphosphate (2-CdADP) and finally to the active triphosphate (2-CdATP) by other cellular kinases. The high efficiency of dCK in phosphorylating 2-CdA, coupled with its resistance to deamination by adenosine deaminase, contributes to the selective accumulation of 2-CdATP in target cells, particularly lymphocytes which exhibit high dCK activity.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-CdA_ext This compound (2-CdA) 2-CdA_int 2-CdA 2-CdA_ext->2-CdA_int Nucleoside Transporter 2-CdAMP 2-CdAMP 2-CdA_int->2-CdAMP ATP 2-CdADP 2-CdADP 2-CdAMP->2-CdADP ATP 2-CdATP 2-CdATP (Active) 2-CdADP->2-CdATP ATP dCK dCK Kinases Other Kinases 2-CdATP 2-CdATP DNA_Polymerase DNA Polymerase 2-CdATP->DNA_Polymerase RNR Ribonucleotide Reductase 2-CdATP->RNR DNA_Incorp Incorporation into DNA DNA_Polymerase->DNA_Incorp dNTP_Depletion dNTP Pool Depletion RNR->dNTP_Depletion DNA_Synthesis_Inhib Inhibition of DNA Synthesis DNA_Incorp->DNA_Synthesis_Inhib DNA_Damage DNA Strand Breaks DNA_Synthesis_Inhib->DNA_Damage dNTP_Depletion->DNA_Synthesis_Inhib Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Start Start Cell_Lysis Prepare Cell Lysate Start->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant Kinase_Reaction Incubate Lysate with 2-CdA and ATP Protein_Quant->Kinase_Reaction Stop_Reaction Stop Reaction (Perchloric Acid) Kinase_Reaction->Stop_Reaction Neutralize Neutralize and Centrifuge Stop_Reaction->Neutralize HPLC Analyze by HPLC Neutralize->HPLC Quantify Quantify 2-CdAMP HPLC->Quantify End End Quantify->End Start Start Harvest_Cells Harvest Cells Start->Harvest_Cells Lyse_Cells Lyse Cells Harvest_Cells->Lyse_Cells Digest_RNA_Protein Digest RNA and Protein Lyse_Cells->Digest_RNA_Protein Extract_DNA Extract DNA (Phenol:Chloroform) Digest_RNA_Protein->Extract_DNA Precipitate_DNA Precipitate DNA (Ethanol) Extract_DNA->Precipitate_DNA Wash_Resuspend Wash and Resuspend DNA Precipitate_DNA->Wash_Resuspend Electrophoresis Agarose Gel Electrophoresis Wash_Resuspend->Electrophoresis Visualize Stain and Visualize DNA Ladder Electrophoresis->Visualize End End Visualize->End 2-CdATP 2-CdATP DNA_Damage DNA Damage 2-CdATP->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Pro_Caspase_9 Pro-Caspase-9 Pro_Caspase_9->Apoptosome Caspase_3 Active Caspase-3 Caspase_9->Caspase_3 Pro_Caspase_3 Pro-Caspase-3 Apoptosis Apoptosis (DNA Fragmentation, etc.) Caspase_3->Apoptosis

The Role of 2-Chloroadenine in Adenosine Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] As a non-selective agonist for adenosine receptors, it serves as a valuable research tool for investigating the physiological and pathophysiological roles of purinergic signaling.[1][2] This technical guide provides an in-depth overview of this compound's interaction with the four adenosine receptor subtypes (A1, A2A, A2B, and A3), detailing its binding affinities, functional effects on signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of this compound's Interaction with Adenosine Receptors

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at the four human adenosine receptor subtypes. This quantitative data is essential for designing experiments and interpreting results related to the modulation of adenosine receptor signaling.

Receptor SubtypeBinding Affinity (Ki)Reference
A1300 nM[1]
A2A80 nM
A2B>30 µM (inactive)
A31900 nM
Table 1: Binding Affinities of this compound for Human Adenosine Receptor Subtypes
Receptor SubtypeFunctional AssayPotencyReference
High-affinity A2Adenylate Cyclase ActivationEC50 ≈ 0.5 µM
Low-affinity A2cAMP AccumulationEC50 ≈ 20 µM
Table 2: Functional Potency of this compound on Adenylyl Cyclase Activity

Adenosine Receptor Signaling Pathways

This compound, as an adenosine analog, modulates intracellular signaling cascades through its interaction with G protein-coupled adenosine receptors. The A1 and A3 receptor subtypes are primarily coupled to inhibitory G proteins (Gi/o), while the A2A and A2B receptors are coupled to stimulatory G proteins (Gs).

A1 and A3 Receptor Signaling (Gi-coupled)

Activation of A1 and A3 adenosine receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes, including ion channel activity and gene expression.

Gi-coupled Adenosine Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-CADO This compound A1_A3 A1 / A3 Receptor 2-CADO->A1_A3 Gi Gi Protein A1_A3->Gi AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited αi inhibits cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased produces less ATP ATP ATP->AC_inhibited Cellular_Response_inhibited Cellular Response cAMP_decreased->Cellular_Response_inhibited leads to Gs-coupled Adenosine Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-CADO This compound A2A_A2B A2A / A2B Receptor 2-CADO->A2A_A2B Gs Gs Protein A2A_A2B->Gs AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated αs activates cAMP_increased ↑ cAMP AC_activated->cAMP_increased produces more ATP ATP ATP->AC_activated Cellular_Response_activated Cellular Response cAMP_increased->Cellular_Response_activated leads to Radioligand_Binding_Assay_Workflow start Start prep Prepare cell membranes expressing adenosine receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound prep->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end Adenylyl_Cyclase_Assay_Workflow start Start prep Prepare cell membranes or whole cells start->prep incubate Incubate with assay buffer containing ATP, Mg2+, and varying concentrations of this compound prep->incubate terminate Terminate the reaction (e.g., by heating or adding acid) incubate->terminate measure Measure the amount of cAMP produced (e.g., by EIA or RIA) terminate->measure analyze Analyze data to determine EC50 or IC50 measure->analyze end End analyze->end

References

Biochemical Properties of 2-Chloroadenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroadenine (CAde) is a purine analogue that serves as a significant catabolite of the chemotherapeutic agent cladribine (2-chloro-2'-deoxyadenosine). While often considered in the context of its parent compound, this compound itself exhibits notable biochemical and cytotoxic properties. Following cellular uptake, it undergoes metabolic activation to its triphosphate form, 2-chloro-adenosine triphosphate (chloro-ATP), which is the primary mediator of its biological effects. Chloro-ATP interferes with fundamental cellular processes, including DNA synthesis and energy metabolism, ultimately leading to the induction of apoptosis. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailing its metabolism, mechanism of action, and the signaling pathways it perturbs. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.

Physicochemical Properties

This compound is a chlorinated derivative of the purine base adenine. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₅H₄ClN₅[1]
Molecular Weight 169.57 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Sparingly soluble in water[2]
UV max (in Ethanol) 265 nm[3]

Metabolism of this compound

The biological activity of this compound is contingent upon its intracellular phosphorylation to form its active triphosphate metabolite, chloro-ATP. This metabolic activation is a stepwise process initiated by adenine phosphoribosyltransferase (APRT).

The initial and rate-limiting step in the activation of this compound is its conversion to 2-chloro-adenosine monophosphate (chloro-AMP) by the enzyme adenine phosphoribosyltransferase (APRT). This reaction utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate. The phosphorylation of this compound can be competitively inhibited by adenine, the natural substrate for APRT.

Following its formation, chloro-AMP is further phosphorylated to 2-chloro-adenosine diphosphate (chloro-ADP) and subsequently to the active cytotoxic agent, 2-chloro-adenosine triphosphate (chloro-ATP). While the specific kinases responsible for these subsequent phosphorylation steps of chloro-AMP have not been definitively identified for this specific molecule, it is presumed that they are the same enzymes involved in the canonical adenine nucleotide synthesis pathway, namely adenylate kinase and nucleoside diphosphate kinase.

Metabolism cluster_cell Intracellular Space This compound This compound chloro-AMP chloro-AMP This compound->chloro-AMP PRPP -> PPi chloro-ADP chloro-ADP chloro-AMP->chloro-ADP chloro-ATP chloro-ATP chloro-ADP->chloro-ATP APRT APRT APRT->chloro-AMP Kinases1 Adenylate Kinase (putative) Kinases1->chloro-ADP Kinases2 Nucleoside Diphosphate Kinase (putative) Kinases2->chloro-ATP Apoptosis cluster_pathway This compound Induced Apoptosis Pathway This compound This compound chloro-ATP chloro-ATP This compound->chloro-ATP DNA_Damage DNA Damage & Metabolic Stress chloro-ATP->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->MOMP Inhibition MTT_Workflow cluster_workflow MTT Assay Workflow Step1 1. Seed cells in a 96-well plate and allow to attach overnight. Step2 2. Treat cells with varying concentrations of this compound for the desired time (e.g., 72 hours). Step1->Step2 Step3 3. Add MTT solution (final concentration 0.5 mg/mL) to each well. Step2->Step3 Step4 4. Incubate for 4 hours at 37°C to allow formazan crystal formation. Step3->Step4 Step5 5. Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve formazan crystals. Step4->Step5 Step6 6. Read absorbance at 570 nm using a microplate reader. Step5->Step6 Step7 7. Calculate cell viability as a percentage of the untreated control. Step6->Step7

References

2-Chloroadenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1839-18-5

This technical guide provides an in-depth overview of 2-Chloroadenine (2-Cl-Ade), a purine analog of significant interest to researchers and professionals in drug development. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways.

Core Concepts

This compound is a chlorinated derivative of adenine, a fundamental component of nucleic acids. Its chemical structure consists of a purine core with a chlorine atom at the 2-position and an amino group at the 6-position. This modification makes it a valuable heterocyclic building block in the synthesis of various biologically active molecules, including antineoplastic and antiviral agents.[1] Notably, this compound is the major catabolite of the chemotherapeutic drug Cladribine (2-chloro-2'-deoxyadenosine).[1][2]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1839-18-5[2][3]
Molecular Formula C₅H₄ClN₅
Molecular Weight 169.57 g/mol
IUPAC Name 2-chloro-7H-purin-6-amine
Appearance Pale yellow to off-white crystalline powder
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water. Soluble in slightly basic aqueous solutions and slightly soluble in DMSO (with heating/sonication) and ethanol.
pKa 7.17 ± 0.20 (Predicted)
UV Maximum (λmax) 264 nm

Chemical Structure

The chemical structure of this compound is depicted below. The purine ring system is central, with key functional groups that influence its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ammonolysis of 2,6-dichloropurine. The following protocol is a representative example:

Materials:

  • 2,6-dichloropurine

  • 7N Ammonia solution in methanol

  • Deionized water

  • Methanol

Procedure:

  • Place 2,6-dichloropurine into a high-pressure autoclave.

  • Add a 7N solution of ammonia in methanol to the autoclave.

  • Seal the autoclave and begin stirring the mixture.

  • Heat the mixture to 100°C and maintain this temperature for approximately 17 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Once cooled, open the autoclave and dilute the reaction mixture with deionized water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the filter cake with methanol.

  • Dry the product in a vacuum oven at 40°C until a constant weight is achieved to yield this compound as a light-yellow solid.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following is a general workflow for the analysis of this compound and related compounds, based on common methodologies for purine analogs.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and methanol (e.g., 1:1 v/v). Adjust the pH to approximately 3.2 with a dilute solution of ortho-phosphoric acid.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 264 nm

    • Injection Volume: 10-20 µL

    • Elution: Isocratic

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

G cluster_workflow RP-HPLC Workflow prep Sample/Standard Preparation inject Injection prep->inject separation C18 Column Separation inject->separation detection UV Detection (264 nm) separation->detection analysis Data Analysis (Quantification) detection->analysis

Caption: General experimental workflow for RP-HPLC analysis.

Signaling and Metabolic Pathways

This compound is metabolized in cells, primarily through the action of adenine phosphoribosyltransferase, to form 2-chloro-adenosine monophosphate, which is subsequently converted to 2-chloro-adenosine triphosphate (Cl-ATP). This metabolite can interfere with cellular processes.

The parent compound of this compound, Cladribine, is a prodrug that is phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). Cd-ATP is incorporated into DNA, leading to the inhibition of DNA synthesis and repair, which ultimately triggers apoptosis (programmed cell death).

While this compound itself is a catabolite, it also exhibits cytotoxic effects. Its metabolite, Cl-ATP, contributes to cytotoxicity by inhibiting macromolecular synthesis (DNA, RNA, and protein) and causing a depletion of cellular ATP levels. This metabolic stress leads to the activation of the intrinsic pathway of apoptosis.

Apoptotic Pathway Induced by this compound Metabolites

The accumulation of Cl-ATP and the resulting cellular stress initiate a cascade of events leading to apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a series of caspases, the executioners of apoptosis.

G cluster_pathway Apoptosis Induction by this compound Metabolite ClAde This compound ClATP Chloro-ATP (Cl-ATP) ClAde->ClATP Metabolism Inhibition Inhibition of DNA, RNA & Protein Synthesis ClATP->Inhibition ATP_depletion ATP Depletion ClATP->ATP_depletion Mito Mitochondrial Stress Inhibition->Mito ATP_depletion->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of apoptosis induced by this compound metabolites.

References

Early studies on 2-Chloroadenine cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Early Studies of 2-Chloroadenine Cytotoxicity

Introduction

This compound (CAde), a purine analogue, is the major catabolite of the well-established chemotherapeutic agent 2-chloro-2'-deoxyadenosine (CdA, Cladribine).[1] While Cladribine has been a cornerstone in treating hematologic malignancies, early research also investigated the independent cytotoxic potential of its primary metabolite, this compound.[1] These foundational studies sought to understand its metabolism, mechanism of action, and overall efficacy in inducing cell death, particularly in leukemia cell lines. This technical guide provides a detailed overview of these early findings, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved in this compound-induced cytotoxicity.

Quantitative Cytotoxicity Data

Early investigations quantified the cytotoxic effects of this compound primarily in cell lines derived from B cell chronic lymphocytic leukemia (B-CLL), a disease context relevant to its parent compound. The cytotoxicity, measured as the half-maximal inhibitory concentration (IC₅₀), was determined using colorimetric assays such as the MTT assay.[1] The data indicated that while cytotoxic, this compound requires higher concentrations to achieve the same effect as Cladribine.[1]

Cell LineCompoundIC₅₀ ValueAssayReference
EHEB (B-CLL derived)This compound (CAde)16 µMMTT[1]
B-CLL LymphocytesThis compound (CAde)5 µMMTT
CCRF-CEM (T-lymphoblastoid)2-chloro-2'-deoxyadenosine (Cladribine)0.045 µMGrowth Inhibition

Note: The data for CCRF-CEM cells pertains to the parent drug Cladribine and is included for comparative context, highlighting the higher concentrations of this compound required for cytotoxicity.

Mechanism of Action

The cytotoxic activity of this compound is not direct but relies on its intracellular metabolism into an active, toxic form. This process initiates a cascade of events culminating in programmed cell death, or apoptosis.

Metabolic Activation

Upon entering the cell, this compound is metabolized by cellular enzymes. The initial and critical step is its phosphorylation, which is believed to be carried out by adenine phosphoribosyltransferase (APRT). This process converts this compound into its monophosphate form, which is subsequently phosphorylated further by other cellular kinases to yield the active triphosphate metabolite, 2-chloro-adenosine triphosphate (chloro-ATP). This conversion is essential for its cytotoxic effect; inhibition of this metabolic pathway has been shown to suppress its toxicity.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2CA_ext This compound 2CA_int This compound 2CA_ext->2CA_int Uptake APRT Adenine Phosphoribosyltransferase (APRT) 2CA_int->APRT 2ClAMP 2-Chloro-AMP APRT->2ClAMP Phosphorylation Kinases1 Kinases 2ClAMP->Kinases1 2ClADP 2-Chloro-ADP Kinases1->2ClADP Kinases2 Kinases 2ClADP->Kinases2 2ClATP 2-Chloro-ATP (Active Metabolite) Kinases2->2ClATP

Metabolic activation pathway of this compound.
Induction of the Intrinsic Apoptotic Pathway

The accumulation of chloro-ATP within the cell has two major consequences: a significant depletion of the natural intracellular ATP pool and the initiation of the intrinsic apoptotic pathway. The decrease in ATP contributes to a general inhibition of essential cellular processes, including the synthesis of DNA, RNA, and proteins.

The primary mechanism of cell killing is the induction of apoptosis. The accumulation of chloro-ATP triggers the release of cytochrome c from the mitochondria into the cytosol. In a mechanism analogous to that of dATP, the triphosphate analogue cooperates with cytochrome c and Apoptotic Protease-Activating Factor 1 (Apaf-1) to form the apoptosome complex. This complex then activates caspase-3, a key executioner caspase. Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and promotes the fragmentation of high molecular weight DNA, leading to the characteristic morphological changes of apoptosis.

G 2ClATP 2-Chloro-ATP Accumulation ATP_dep Intracellular ATP Depletion 2ClATP->ATP_dep Mito Mitochondria 2ClATP->Mito Macro_inhib Inhibition of DNA, RNA, & Protein Synthesis ATP_dep->Macro_inhib CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (with Apaf-1) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Cleavage PARP Cleavage & DNA Fragmentation Casp3->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

Signaling pathway for this compound-induced apoptosis.

Key Experimental Protocols

The characterization of this compound's cytotoxicity relied on a set of established laboratory techniques to measure cell viability and the hallmarks of apoptosis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a primary method used to evaluate the cytotoxicity of this compound. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cells (e.g., EHEB or B-CLL lymphocytes) are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere or stabilize.

  • Compound Treatment: The cells are treated with serial dilutions of this compound. Control wells with untreated cells and blanks are included.

  • Incubation: The plate is incubated for a defined period (e.g., 24 to 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer (typically at ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

G Start Seed 1. Seed cells in 96-well plate Start->Seed Treat 2. Treat with various concentrations of This compound Seed->Treat Incubate 3. Incubate for defined period Treat->Incubate Add_MTT 4. Add MTT reagent to wells Incubate->Add_MTT Formazan 5. Incubate until formazan crystals form Add_MTT->Formazan Solubilize 6. Add solubilizing agent Formazan->Solubilize Read 7. Measure absorbance (~570 nm) Solubilize->Read End Read->End

General experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection by Flow Cytometry

To confirm that cell death occurred via apoptosis, flow cytometry was used to analyze the DNA content of cells after treatment. Cells undergoing apoptosis exhibit a characteristic sub-G1 peak due to DNA fragmentation.

Methodology:

  • Cell Culture and Treatment: B-CLL cells are cultured with and without clinically relevant concentrations of the test compound for specified times (e.g., 24 and 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic bodies are included in the analysis.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

  • Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting DNA content histogram is analyzed. Apoptotic cells, having lost fragmented DNA, appear as a distinct population with lower-than-normal DNA content, to the left of the G1 peak (the "sub-G1" peak). The percentage of cells in this peak is quantified as the apoptosis ratio.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloroadenine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloroadenine is a chlorinated purine analog and a crucial intermediate in medicinal and bioorganic chemistry.[1] It serves as a fundamental building block for the synthesis of various biologically active nucleoside analogs, including antiviral and anticancer agents like Cladribine and Clofarabine.[1][2] Its structure, featuring a chlorine atom at the 2-position of the adenine scaffold, alters its electronic properties and makes it a valuable precursor for further chemical modifications.[1] This document provides detailed protocols for the laboratory synthesis of this compound.

Experimental Protocols

Two primary chemical synthesis routes are detailed below: the amination of 2,6-dichloropurine and the direct chlorination of adenine.

Protocol 1: Synthesis of this compound from 2,6-Dichloropurine

This method involves the selective amination of 2,6-dichloropurine at the C6 position. It is a reliable method with high reported yields.

Materials and Reagents:

  • 2,6-Dichloropurine

  • Methanol (reagent grade)

  • Ammonia (gas)

  • 1N Sodium Hydroxide (NaOH)

  • Acetic Acid

  • Sealed reaction tube or pressure vessel

Procedure:

  • Preparation of Ammoniacal Methanol: Prepare a saturated solution of ammonia in methanol at 0°C.

  • Reaction Setup: In a sealable reaction tube, add 1.0 gram of 2,6-dichloropurine for every 50 mL of the prepared methanolic ammonia solution.

  • Reaction: Seal the tube tightly and heat it to 100°C for 17 hours in an oven or an oil bath. Crystals may be present in the tube after cooling.

  • Work-up:

    • After cooling the reaction vessel to room temperature, evaporate the supernatant liquid.

    • Combine the residue and the crystals and dissolve them in 9 mL of 1N NaOH per gram of the initial 2,6-dichloropurine.

  • Purification (Precipitation):

    • Filter the resulting solution immediately.

    • Acidify the filtrate with acetic acid to precipitate the this compound product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry in a vacuum oven.

Protocol 2: Synthesis of this compound from Adenine (General Method)

This protocol describes the direct chlorination of adenine. This method is a standard laboratory approach but requires careful handling of the corrosive reagent.

Materials and Reagents:

  • Adenine

  • Phosphorus oxychloride (POCl₃)

  • Inert, high-boiling solvent (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend adenine in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step.

  • Purification: The crude this compound precipitates from the aqueous solution. It can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) to achieve high purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the amination of 2,6-dichloropurine.

ParameterDetailsReference
Starting Material 2,6-Dichloropurine
Key Reagents Methanol saturated with Ammonia
Reaction Temperature 100°C
Reaction Time 17 hours
Product Yield 77% to 96%
Purification Method Dissolution in NaOH followed by precipitation with Acetic Acid

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 2,6-Dichloropurine as described in Protocol 1.

SynthesisWorkflow A Preparation: Saturate Methanol with Ammonia at 0°C B Reaction Setup: Add 2,6-Dichloropurine to Methanolic Ammonia in a Sealed Tube A->B C Reaction: Heat at 100°C for 17 hours B->C D Cooling & Evaporation: Cool to Room Temperature and Evaporate Supernatant C->D E Dissolution: Dissolve Residue and Crystals in 1N NaOH D->E F Filtration: Filter the Solution E->F G Precipitation: Acidify Filtrate with Acetic Acid F->G H Isolation: Collect Precipitate by Filtration, Wash, and Dry G->H I Final Product: Pure this compound H->I

Caption: Workflow for this compound synthesis from 2,6-Dichloropurine.

References

Application Notes and Protocols for 2-Chloroadenine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloroadenine (also known as 2-chloro-9H-purin-6-amine) and its nucleoside analog, 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA), are potent purine antimetabolites used extensively in biomedical research and clinical applications.[1][2] Primarily recognized for their cytotoxic effects, they are instrumental in studying cellular processes like apoptosis, DNA synthesis, and cell cycle regulation.[3] this compound serves as a valuable tool for researchers in oncology and immunology, particularly for inducing apoptosis in lymphoid malignancies and other cancer cell lines.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound and its derivatives in cell culture experiments.

Mechanism of Action

This compound and its deoxyribonucleoside form, Cladribine, exert their cytotoxic effects by disrupting DNA synthesis and repair, ultimately triggering programmed cell death (apoptosis). The mechanism is initiated upon cellular uptake, which is particularly efficient in lymphocytes and monocytes due to high levels of deoxycytidine kinase (dCK) and low levels of deactivating enzymes.

The key steps in the mechanism of action are:

  • Cellular Uptake and Phosphorylation: Cladribine, a prodrug, is transported into the cell. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). This compound itself can be metabolized via adenine phosphoribosyltransferase to form chloro-ATP.

  • DNA Incorporation and Strand Breakage: As a structural analog of deoxyadenosine, Cd-ATP is mistakenly incorporated into the DNA strand during replication. This incorporation inhibits DNA synthesis and leads to the accumulation of DNA strand breaks.

  • Inhibition of Key Enzymes: Cd-ATP also inhibits crucial enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase. This inhibition leads to an imbalance in the pool of deoxynucleotides, further impairing DNA replication and repair mechanisms.

  • Induction of Apoptosis: The accumulation of DNA damage and cellular stress activates intrinsic apoptotic pathways. This leads to the activation of caspases, such as caspase-3, and the cleavage of essential cellular substrates like poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.

2_Chloroadenine_Mechanism_of_Action Mechanism of Action of this compound/Cladribine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cladribine Cladribine Cladribine_in Cladribine Cladribine->Cladribine_in Nucleoside Transporter dCK Deoxycytidine Kinase (dCK) Cladribine_in->dCK Cd_ATP Cd-ATP (Active) dCK->Cd_ATP Phosphorylation DNA_Synth DNA Synthesis & Repair Cd_ATP->DNA_Synth Inhibition RNR Ribonucleotide Reductase Cd_ATP->RNR Inhibition DNA_Breaks DNA Strand Breaks DNA_Synth->DNA_Breaks Disruption leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induction of

Figure 1. Simplified signaling pathway of Cladribine.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and its derivatives on various cell lines as reported in the literature.

CompoundCell LineParameterConcentrationIncubation TimeObserved EffectCitation
2-Chloro-2'-deoxyadenosine (Cladribine) CCRF-CEM (T-lymphoblastoid)IC500.045 µMNot Specified50% inhibition of cell growth
This compound (CAde) EHEB (B-CLL)IC5016 µMNot Specified50% cytotoxicity (MTT assay)
This compound (CAde) B-CLL lymphocytesIC505 µMNot Specified50% cytotoxicity (MTT assay)

Experimental Protocols

Herein are detailed protocols for key experiments involving this compound. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental setup.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (or Cladribine) stock solution (in DMSO or PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug treatment).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blotting for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a cell lysate. Following treatment with this compound, this technique can identify key markers of apoptosis, such as the cleavage of Caspase-3 and PARP.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, collect both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin). An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry with Propidium Iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This compound is known to cause an accumulation of cells in the S phase or at the G1/S border.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for this compound Studies Treatment 2. Treatment with This compound Incubation 3. Incubation (e.g., 24-72h) Treatment->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting Apoptosis_WB Western Blot (Apoptosis Markers) Harvesting->Apoptosis_WB Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Harvesting->Cell_Cycle Viability Viability Harvesting->Viability Data_WB Quantify Protein Expression/Cleavage Apoptosis_WB->Data_WB Data_CC Determine Cell Cycle Distribution (%) Cell_Cycle->Data_CC Data_Viability Data_Viability Viability->Data_Viability

Figure 2. A typical workflow for in vitro experiments.

Reagent Handling and Storage

  • Solubility: this compound is soluble in polar solvents like dimethyl sulfoxide (DMSO) and water. It is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.

  • Stability: 2-Chloro-2'-deoxyadenosine (Cladribine) is stable at neutral and basic pH. However, it undergoes decomposition at acidic pH, with a half-life of 1.6 hours at pH 2 and 37°C. Therefore, care should be taken to maintain a physiological pH in the cell culture medium during experiments. Stock solutions are typically stable for several weeks when stored at -20°C.

This compound and its derivatives are powerful tools for investigating fundamental cellular processes, particularly apoptosis and cell cycle progression. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the molecular effects of these compounds. Adherence to detailed methodologies and careful optimization for specific cell systems will ensure the generation of reliable and reproducible data, furthering insights in cancer research and drug development.

References

Application Note: Quantification of 2-Chloroadenine using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloroadenine. This compound (2-CA), a purine analog, is a critical compound in various research and pharmaceutical applications, including its use as a starting material in the synthesis of active pharmaceutical ingredients such as Cladribine and Regadenoson.[1] Accurate quantification of this compound is essential for quality control, process monitoring, and stability testing. The described method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution. This method has been validated in accordance with International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3]

Introduction

This compound is a synthetic chlorinated purine analog. Its structural similarity to adenine allows it to interfere with DNA synthesis and repair, making it a compound of interest in cancer research and a key intermediate in the synthesis of various therapeutic agents. Ensuring the purity and quantifying the concentration of this compound in bulk drug substances and pharmaceutical formulations is crucial for safety and efficacy.

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. Reverse-phase HPLC, in particular, is well-suited for the analysis of polar and non-polar compounds, making it an ideal choice for the quantification of this compound. This application note provides a detailed protocol for a validated RP-HPLC method for the quantification of this compound, adaptable for various research and quality control applications.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity) (TCI, C2575)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade)

  • Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the quantification of this compound:

ParameterCondition
HPLC Column Symmetry C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Methanol (1:1 v/v), pH adjusted to 3.2 with 10% ortho-phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 264 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure should be adapted based on the sample matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound.

  • Transfer the weighed sample to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Specificity

Specificity was demonstrated by the absence of interfering peaks from the blank (mobile phase) and placebo at the retention time of this compound. The peak purity of the this compound peak was also evaluated using a photodiode array (PDA) detector, which confirmed no co-eluting impurities.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

The accuracy of the method was determined by a recovery study, spiking a known amount of this compound into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%100.80.5
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision) Six replicate injections of the 100% concentration level (50 µg/mL) were performed on the same day.

ParameterResult
Mean Peak Area X
Standard Deviation Y
% RSD < 1.0%

Intermediate Precision (Inter-day Precision) The analysis was repeated on a different day by a different analyst using a different HPLC system.

ParameterDay 1 (% RSD)Day 2 (% RSD)Overall % RSD
Precision < 1.0%< 1.0%< 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±5 °C). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Workflow and Diagrams

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Sonication & Dilution B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (264 nm) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of this compound I->J

Caption: Experimental workflow for this compound quantification.

Method Validation Logic

The logical relationship between the different validation parameters performed to ensure the reliability of the analytical method.

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Range cluster_reliability Reliability Validated_Method Validated HPLC Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Linearity->Range Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Precision->Accuracy LOD Limit of Detection LOD->Validated_Method LOQ Limit of Quantification LOQ->Validated_Method Range->Validated_Method Robustness Robustness Robustness->Validated_Method System_Suitability System Suitability System_Suitability->Validated_Method

Caption: Interrelation of method validation parameters.

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and robust for the quantification of this compound. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and for use in research and drug development settings. The clear separation of this compound from potential impurities and its straightforward mobile phase preparation make this method highly efficient and reliable.

References

Application Notes and Protocols for the Synthesis of 2-Chloroadenine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-chloroadenine derivatives, a promising class of compounds in drug discovery. The protocols detailed below offer step-by-step guidance for the chemical synthesis of key derivatives and for the biological assays used to assess their therapeutic potential.

Introduction

This compound, a purine analog, serves as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of various diseases, including cancer and viral infections. The substitution of a chlorine atom at the 2-position of the adenine ring enhances the biological activity and metabolic stability of these compounds compared to their parent nucleosides. This modification prevents deamination by adenosine deaminase, a key enzyme in purine metabolism, thereby prolonging their therapeutic window.

Notable drugs derived from this scaffold include cladribine (2-chloro-2'-deoxyadenosine) and clofarabine, which are used in the treatment of certain leukemias. The mechanism of action for many this compound derivatives involves the inhibition of critical enzymes such as DNA polymerase and ribonucleotide reductase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells. More recently, this compound derivatives have been explored as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. Chemical synthesis offers versatility in introducing a wide range of modifications to the purine ring and the sugar moiety. Enzymatic synthesis, on the other hand, provides high stereoselectivity, which is crucial for the biological activity of nucleoside analogs.

Protocol 1: Synthesis of 2-Chloro-2'-deoxyadenosine (Cladribine)

This protocol describes a common chemical synthesis of cladribine starting from 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Sodium hydride (NaH)

  • Acetonitrile (anhydrous)

  • 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose

  • Silica gel for column chromatography

  • Toluene

  • Acetone

  • Saturated methanolic ammonia

  • Chloroform

  • Methanol

Procedure:

  • Preparation of the protected nucleoside:

    • Under a nitrogen atmosphere, stir a suspension of 2,6-dichloropurine and sodium hydride in anhydrous acetonitrile at room temperature for 30 minutes.

    • Add 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose to the mixture in portions over 20 minutes with continuous stirring.

    • Continue stirring the reaction mixture for 15 hours.

    • Filter off any insoluble material and concentrate the filtrate under reduced pressure to obtain an oily residue.

    • Purify the residue by silica gel column chromatography using a toluene-acetone gradient (e.g., 9:1) to yield the protected 2,6-dichloro-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)purine.

  • Ammonolysis and Deprotection:

    • Dissolve the purified protected nucleoside in a saturated solution of ammonia in methanol.

    • Stir the solution in a sealed vessel at 100°C for 5 hours.

    • Cool the reaction mixture and evaporate the solvent to dryness.

    • Purify the residue by silica gel column chromatography using a chloroform-methanol gradient (e.g., 8:2) to obtain cladribine as a white solid.

Protocol 2: Synthesis of 2-Thioether-Adenine Derivatives

This protocol provides a general method for the synthesis of 2-thioether-adenine derivatives from this compound.

Materials:

  • This compound

  • Sodium thiomethoxide (or other sodium thiolates)

  • Anhydrous Dimethylformamide (DMF)

  • 6 N Hydrochloric acid (HCl)

  • Aqueous ammonia (23%)

Procedure:

  • Thioether Substitution:

    • In a sealed tube, add this compound (1.0 equivalent) and sodium thiomethoxide (6.0 equivalents) to anhydrous DMF.

    • Stir the reaction mixture at 110°C for 12-16 hours. Monitor the reaction by mass spectrometry until the starting material is consumed.

    • Remove the solvent under reduced pressure.

  • Deprotection and Isolation:

    • Dissolve the solid residue in 6 N HCl and stir at 60°C for 2 hours.

    • Cool the solution to 0°C and slowly neutralize with aqueous ammonia until the pH is between 8 and 9.

    • A white solid will precipitate. Filter the solid and dry it under air to afford the desired 2-thioether-adenine derivative.

Biological Evaluation of this compound Derivatives

The therapeutic potential of newly synthesized this compound derivatives is assessed through a series of in vitro biological assays. These assays are crucial for determining the compounds' cytotoxicity against cancer cell lines and their inhibitory activity against specific molecular targets, such as protein kinases.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., leukemia, breast cancer, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative to be tested

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the compound in the complete cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of a wide range of kinases.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound derivative to be tested

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

    • In a 384-well plate, add the diluted inhibitor solution (or DMSO for control).

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay kit protocol. This involves a two-step process of depleting the remaining ATP and then converting ADP to ATP to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following table summarizes the biological activity of selected this compound derivatives from the literature.

Compound IDDerivative TypeTarget/Cell LineBiological Activity (IC50)Reference
Cladribine2'-DeoxyadenosineVarious Leukemia Cell LinesVaries (nM to µM range)[1]
Clofarabine2'-Fluoro-arabinosyladenineRibonucleotide Reductase65 nM[1]
Compound 1N6-Cycloheptyl-1-deazaadenosineHIV-10.2 µM[1]
Compound 22-Thioether derivativeHuman Acute Myeloid Leukemia (U937)16 µM
Compound 32-Aryladenine derivativeAdenosine A1 Receptor (antagonist)8.23 pKi
Compound 42-Aryladenine derivativeAdenosine A3 Receptor (antagonist)7.83 pKi
Compound 52-Alkyl-N6-methyladenineAdenosine A3 Receptor (agonist)Sub-nanomolar affinity[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Lead Optimization Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays (Cytotoxicity, Kinase Inhibition) Purification->InVitro Test Compounds DataAnalysis Data Analysis (IC50 Determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

General experimental workflow for the synthesis and evaluation of this compound derivatives.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT

The PI3K/AKT/mTOR signaling pathway, a common target for this compound kinase inhibitors.

mapk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

The MAPK signaling pathway, another key target for this compound-based kinase inhibitors.

Conclusion

This compound and its derivatives represent a rich source of pharmacologically active compounds with significant potential in drug discovery. The synthetic methodologies and biological evaluation protocols provided in these application notes offer a framework for researchers to design, synthesize, and test novel derivatives. The versatility of the this compound scaffold allows for the development of compounds that can target a range of biological processes, from DNA synthesis to kinase-mediated signal transduction. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases.

References

Experimental Application of 2-Chloroadenine in Leukemia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenine (2-CdA), also known as Cladribine, is a purine nucleoside analog that has demonstrated significant therapeutic efficacy in the treatment of various hematological malignancies, particularly hairy cell leukemia (HCL), chronic lymphocytic leukemia (CLL), and acute myeloid leukemia (AML). Its mechanism of action involves its conversion to an active triphosphate form, which disrupts DNA synthesis and repair, ultimately leading to apoptosis in both dividing and quiescent cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound is a prodrug that is transported into cells via nucleoside transporters.[1] Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP).[2] 2-CdATP exerts its cytotoxic effects through several mechanisms:

  • Incorporation into DNA: 2-CdATP is incorporated into the DNA of cancer cells, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[2]

  • Inhibition of Ribonucleotide Reductase: 2-CdATP inhibits ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides required for DNA synthesis.

  • Induction of Apoptosis: The accumulation of DNA damage triggers a cascade of events leading to programmed cell death (apoptosis). This includes the activation of p53, release of cytochrome c from the mitochondria, and subsequent activation of caspases.

The efficacy of 2-CdA is influenced by the intracellular ratio of the activating enzyme, dCK, to the inactivating enzyme, 5'-nucleotidase (5'-NT).

Data Presentation

In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
Cell LineLeukemia TypeIC50 (µM)Incubation Time (h)
HL-60Acute Promyelocytic Leukemia1.97 - 5.7824, 48, 72
K562Chronic Myelogenous Leukemia2.52 - 3.7024, 48, 72
JurkatAcute T-cell LeukemiaData not available in provided search results
U937Histiocytic LymphomaData not available in provided search results

IC50 values for HL-60 and K562 cells are for the solvent DMSO, as specific 2-CdA IC50 values were not found in the provided search results. The values indicate the general sensitivity of these cell lines in cytotoxicity assays.

Clinical Efficacy of this compound (Cladribine) in Leukemia

Hairy Cell Leukemia (HCL)

StudyTreatment RegimenNumber of PatientsComplete Response (CR) RatePartial Response (PR) RateOverall Response (OR) Rate
Hoffman et al.0.1 mg/kg/day for 7 days (continuous IV)4976%24%100%
Piro et al.0.087 or 0.1 mg/kg/day for 7 days (continuous IV)34991%7%98%
Robak et al. (Daily)Standard 5-day protocol6276%19%95%
Robak et al. (Weekly)6 weekly infusions5472%19%91%
Zinzani et al.First-line Cladribine12254%32%86%

Chronic Lymphocytic Leukemia (CLL)

StudyTreatment RegimenNumber of PatientsComplete Response (CR) RatePartial Response (PR) RateOverall Response (OR) Rate
Hoffman et al.Multiple monthly courses14--43%
Montillo et al.Cladribine + Cyclophosphamide29--38%
Juliusson et al.Oral Cladribine (3-day schedule)63 (untreated)15%62% (nPR + PR)77%
Lepretre et al.Cladribine monotherapy7412%58%70%

Acute Myeloid Leukemia (AML)

StudyTreatment RegimenNumber of PatientsComplete Response (CR) RateCRi RateOverall Response (OR) Rate
Meta-analysis (various Cladribine combos)Induction therapy105864%--
Holowiecki et al. (PALG)Cladribine + Daunorubicin + Cytarabine400Higher with Cladribine combo--
Wierzbowska et al.LD-AC + Cladribine (unfit elderly)11732%5%54% (≥PR)
Wang et al.Cladribine + Idarubicin + Cytarabine25280.5%--
Jabbour et al.Cladribine + Idarubicin + Cytarabine (R/R AML)6633% (CR + CRi)-33%

CRi: Complete Remission with incomplete hematologic recovery. nPR: nodular Partial Response. R/R: Relapsed/Refractory. LD-AC: Low-dose Cytarabine.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability in leukemia cell lines treated with this compound using a colorimetric MTT assay.

Materials:

  • Leukemia cell lines (e.g., HL-60, K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Cladribine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for 2-CdA). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed leukemia cells in 6-well plates at a density of 1 x 10⁶ cells/well. Treat with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Cell Harvesting and Staining: a. Harvest cells by centrifugation at 300 x g for 5 minutes. b. Wash cells twice with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. d. Transfer 100 µL of the cell suspension to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. f. Gently vortex and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

DNA Fragmentation Assay (DNA Ladder)

This protocol is for the qualitative assessment of apoptosis by visualizing DNA fragmentation.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% Triton X-100)

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol and 70% ethanol

  • TE buffer

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described in the previous protocols. Harvest both floating and adherent cells.

  • Cell Lysis: Lyse the cells in lysis buffer on ice for 20 minutes.

  • Separation of Fragmented DNA: Centrifuge to pellet the nuclei with intact DNA. The supernatant contains the fragmented DNA.

  • Protein and RNA Digestion: Treat the supernatant with Proteinase K followed by RNase A.

  • DNA Purification: Perform phenol:chloroform extraction followed by isopropanol precipitation to purify the DNA fragments. Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel. Run the electrophoresis until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic ladder pattern of DNA fragments in multiples of ~180-200 bp indicates apoptosis.

Western Blot Analysis for p53 and Cytochrome c

This protocol outlines the detection of p53 and cytochrome c proteins by Western blotting to assess the activation of the apoptotic pathway.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound

  • Cytosol and Mitochondrial Extraction Buffers

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-cytochrome c, anti-beta-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Fractionation: Treat cells with this compound. For cytochrome c release, fractionate the cells into cytosolic and mitochondrial fractions using an appropriate kit or protocol. For total p53, lyse the whole cells.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system. An increase in cytosolic cytochrome c and total p53 levels would be indicative of 2-CdA-induced apoptosis.

Mandatory Visualization

G cluster_0 Cellular Uptake and Activation cluster_1 Cytotoxic Mechanisms 2-CdA_ext This compound (extracellular) NT Nucleoside Transporter 2-CdA_ext->NT Uptake 2-CdA_int This compound (intracellular) NT->2-CdA_int dCK Deoxycytidine Kinase (dCK) 2-CdA_int->dCK Phosphorylation 2-CdATP 2-CdATP (active form) dCK->2-CdATP 5NT 5'-Nucleotidase (5'-NT) 2-CdATP->5NT Inactivation DNA_syn DNA Synthesis & Repair 2-CdATP->DNA_syn Inhibition 2-CdATP->DNA_syn RNR Ribonucleotide Reductase 2-CdATP->RNR Inhibition DNA_breaks DNA Strand Breaks DNA_syn->DNA_breaks p53 p53 Activation DNA_breaks->p53 Mito Mitochondria p53->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Mechanism of action of this compound (2-CdA) in leukemia cells.

G cluster_workflow In Vitro Experimental Workflow for 2-CdA cluster_assays Endpoint Assays start Seed Leukemia Cells in Culture Plates treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis dna_frag DNA Fragmentation (Gel Electrophoresis) treat->dna_frag protein Protein Expression (Western Blot) treat->protein analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis dna_frag->analysis protein->analysis G cluster_logic Logical Relationship of 2-CdA's Apoptotic Induction Drug_Admin 2-CdA Administration Cellular_Events Intracellular Accumulation of 2-CdATP Drug_Admin->Cellular_Events Primary_Damage Inhibition of DNA Synthesis & Induction of DNA Breaks Cellular_Events->Primary_Damage Signal_Transduction Activation of Damage Response (e.g., p53) Primary_Damage->Signal_Transduction Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Signal_Transduction->Mitochondrial_Pathway Execution_Phase Caspase Cascade Activation Mitochondrial_Pathway->Execution_Phase Cell_Death Apoptotic Cell Death Execution_Phase->Cell_Death

References

Application Notes and Protocols: 2-Chloroadenine as a Selective A1 Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a critical neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] The A1 adenosine receptor (A1AR) is of significant interest due to its widespread distribution throughout the body, including the central nervous system, and its involvement in various physiological processes such as sleep regulation, neuronal activity, and cardiac function.[3][4] Activation of the A1AR is primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This inhibitory action modulates the release of various neurotransmitters and reduces cellular excitability.

2-Chloroadenine is a synthetic adenosine analog that has been identified as a preferential and potent agonist for the A1 adenosine receptor. Its selectivity for the A1AR over other adenosine receptor subtypes makes it a valuable tool for elucidating the specific roles of this receptor in health and disease. These application notes provide a summary of the quantitative data related to this compound's interaction with the A1AR, detailed experimental protocols for assessing its activity, and a visual representation of the canonical A1AR signaling pathway.

Data Presentation

The following table summarizes the quantitative data for this compound and related compounds acting on the A1 adenosine receptor. This data is crucial for designing experiments and interpreting results.

CompoundReceptorAssay TypeSpeciesTissue/Cell LineKi (nM)EC50/IC50 (nM)Reference
This compoundAdenosine A1Radioligand BindingRatBrain Membranes23.5 (K D)-
This compoundAdenosine A1Radioligand BindingHumanCortical Membranes10-
2-Chloro-N6-cyclopentyladenosine (CCPA)Adenosine A1Radioligand BindingRatBrain Membranes0.4-
2-Chloro-N6-cyclopentyladenosine (CCPA)Adenosine A1Radioligand BindingBovineBrain0.5-
2-Chloro-N6-cyclopentyladenosine (CCPA)Adenosine A1Adenylate Cyclase InhibitionRatFat Cell Membranes-33 (IC50)
N6-Cyclohexyladenosine (CHA)Adenosine A1cAMP Inhibition-Microdissected Human Glomeruli--
N6-(L-2-phenylisopropyl)adenosine (L-PIA)Adenosine A1Radioligand BindingHumanCortical Membranes4-

Signaling Pathway

Activation of the A1 adenosine receptor by an agonist such as this compound initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gi/o), which leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. The Gβγ subunit can also modulate the activity of other effectors, including the activation of certain potassium channels and the inhibition of N-, P-, and Q-type calcium channels. Furthermore, A1AR activation can stimulate phospholipase C (PLC), leading to an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates PLC Phospholipase C A1R->PLC Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG K_channel K+ Channel Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) K_channel->Cellular_Response Contributes to Ca_channel Ca2+ Channel Ca_channel->Cellular_Response Contributes to Agonist This compound (Agonist) Agonist->A1R Binds to G_alpha->AC Inhibits G_beta_gamma->K_channel G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC cAMP->Cellular_Response Leads to PIP2 PIP2 PIP2->PLC IP3->Cellular_Response Contributes to DAG->Cellular_Response Contributes to

A1 Adenosine Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for A1 Adenosine Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the A1 adenosine receptor using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the A1 adenosine receptor (e.g., rat brain membranes, CHO-hA1AR cells).

  • Radioligand: A selective A1AR radioligand, such as [3H]CCPA or [3H]DPCPX.

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known A1AR ligand (e.g., 10 µM CPA).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound A1 Add membranes, radioligand, and This compound to 96-well plate P1->A1 P2 Thaw and resuspend A1AR membranes P2->A1 A2 Incubate at room temperature (e.g., 60-120 min) A1->A2 H1 Rapidly filter plate contents through glass fiber filters A2->H1 H2 Wash filters with ice-cold wash buffer H1->H2 H3 Dry filters and add scintillation cocktail H2->H3 H4 Quantify radioactivity using a scintillation counter H3->H4 D1 Calculate specific binding H4->D1 D2 Plot % inhibition vs. log [this compound] D1->D2 D3 Determine IC50 and calculate Ki using the Cheng-Prusoff equation D2->D3

Radioligand Binding Assay Workflow

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the functional potency (EC50) of an A1AR agonist like this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cells: A cell line stably expressing the A1 adenosine receptor (e.g., CHO-hA1AR or HEK293-hA1AR).

  • Cell culture medium and 96-well plates.

  • Stimulation Buffer: For example, KRH buffer (5 mM KCl, 1.25 mM MgSO4, 124 mM NaCl, 25 mM HEPES, 13.3 mM Glucose, 1.25 mM KH2PO4, 1.45 mM CaCl2, 0.5 mg/mL protease-free BSA, pH 7.4).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase Inhibitor: Rolipram or IBMX (note: IBMX may have antagonist activity at A1AR).

  • Test Agonist: this compound.

  • cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA-based).

Procedure:

  • Seed the A1AR-expressing cells into 96-well plates and grow to near confluence.

  • On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 25 µM Rolipram) in stimulation buffer for 15-30 minutes at room temperature.

  • Add the test agonist (this compound) at various concentrations to the appropriate wells.

  • Add a fixed concentration of forskolin (typically 1-10 µM, to be optimized) to all wells except the basal control to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the response to forskolin alone as 0% inhibition and the basal response (no forskolin) as 100% inhibition.

    • Plot the percent inhibition of the forskolin-stimulated response against the log concentration of this compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal inhibition) using non-linear regression.

Conclusion

This compound is a valuable pharmacological tool for studying the A1 adenosine receptor. Its preferential agonist activity allows for the specific investigation of A1AR-mediated signaling pathways and their physiological consequences. The provided data and protocols offer a foundation for researchers to design and execute robust experiments aimed at further understanding the role of the A1 adenosine receptor in various biological systems and its potential as a therapeutic target.

References

Application Note and Protocol: In Vitro Cytotoxicity Assay Using 2-Chloroadenine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroadenine (2-CAde) is a purine analog and the major catabolite of the therapeutic agent Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA)[1]. Like its parent compound, this compound exhibits cytotoxic effects, particularly on lymphocytes, by inducing apoptosis[1][2][3]. Its mechanism involves intracellular conversion to 2-chloro-adenosine triphosphate (chloro-ATP), which disrupts cellular metabolism and triggers programmed cell death[1]. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses plasma membrane integrity.

Data Presentation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50%. Experimental data should be recorded and summarized for clear comparison.

Table 1: Summary of this compound Cytotoxicity Data (Template)

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
EHEB (B-cell leukemia) MTT 72 16
B-CLL lymphocytes MTT 72 5
[Enter Cell Line] [MTT or LDH] [e.g., 24, 48, 72] [Enter Value]

| [Enter Cell Line] | [MTT or LDH] | [e.g., 24, 48, 72] | [Enter Value] |

Experimental Protocols

1. Materials and Reagents

  • This compound (2-CAde)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line (e.g., lymphoid or other cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader (spectrophotometer)

2. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

  • On the day of the experiment, prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations.

  • Important: Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically below 0.5% (v/v). Prepare a vehicle control with the same final DMSO concentration as the highest 2-CAde concentration.

3. General Cell Culture and Seeding Protocol

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells that are in the logarithmic growth phase.

  • Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.

  • Dilute the cell suspension in a complete culture medium to the optimal seeding density. This density should be predetermined to ensure cells are in an exponential growth phase throughout the experiment (e.g., 5,000-10,000 cells/well for adherent cells or 20,000-50,000 for suspension cells).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent cells) and stabilize.

4. Protocol 1: MTT Cytotoxicity Assay

This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to a purple formazan product.

  • Compound Treatment: After the initial 24-hour incubation, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated cells (medium only) and vehicle control (medium with DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

5. Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture supernatant.

  • Plate Setup: Prepare the 96-well plate with cells and various concentrations of this compound as described in the MTT protocol. Include the following controls:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Spontaneous LDH release with DMSO.

    • Maximum LDH Release Control: Add lysis buffer (provided in the kit, often Triton X-100) to untreated cells 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at approximately 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis p1 Prepare this compound Stock & Working Solutions s3 Treat Cells with This compound & Controls p1->s3 p2 Culture & Harvest Cells s1 Seed Cells in 96-Well Plate p2->s1 s2 Incubate 24h s1->s2 s2->s3 s4 Incubate for Exposure Period (e.g., 24-72h) s3->s4 a1 Perform Assay (MTT or LDH) s4->a1 a2 Measure Absorbance (Plate Reader) a1->a2 a3 Calculate % Viability or % Cytotoxicity a2->a3 a4 Determine IC50 Value a3->a4

Caption: General workflow for this compound in vitro cytotoxicity testing.

Signaling Pathway for this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The process is initiated by its intracellular phosphorylation, leading to metabolic disruption and the activation of the caspase cascade.

G cluster_cell Inside the Cell cluster_mito Mitochondrion CADE This compound (2-CAde) CATP 2-Chloro-ATP (Active Metabolite) CADE->CATP Phosphorylation (Adenosine Kinase) ATP_dep Intracellular ATP Depletion CATP->ATP_dep Synth_inh Inhibition of DNA, RNA, & Protein Synthesis CATP->Synth_inh Mito Cytochrome c Release ATP_dep->Mito Synth_inh->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis CADE_ext Extracellular This compound CADE_ext->CADE Enters Cell

Caption: Signaling pathway of this compound-induced intrinsic apoptosis.

References

Application Notes and Protocols for the Analytical Detection of 2-Chloroadenine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloroadenine (CAde) is the primary catabolite of the potent antineoplastic agent, 2-chloro-2'-deoxyadenosine (CdA), also known as cladribine.[1][2] CdA is clinically effective in the treatment of various hematologic malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia.[3] The analysis of CAde and its subsequent metabolites is crucial for understanding the pharmacokinetics, metabolism, and potential cytotoxicity of its parent drug, CdA.[1][2] These application notes provide detailed methodologies for the detection and quantification of this compound and its key metabolite, chloro-ATP, utilizing modern analytical techniques.

Metabolic Pathway of this compound

This compound is formed from the metabolism of 2-chloro-2'-deoxyadenosine. The initial and primary metabolic step for CAde is its phosphorylation, which is likely facilitated by the enzyme adenine phosphoribosyltransferase (APRT). This reaction is competitively inhibited by adenine. The major metabolite formed from CAde is chloro-adenosine triphosphate (chloro-ATP). At higher concentrations, the metabolism of CAde has been observed to lead to a decrease in intracellular ATP levels. While CAde is cytotoxic, it is less potent than its parent compound, CdA.

Metabolic Pathway of this compound CdA 2-chloro-2'-deoxyadenosine (Cladribine) CAde This compound (CAde) CdA->CAde Metabolism Chloro_ATP Chloro-Adenosine Triphosphate (chloro-ATP) CAde->Chloro_ATP Phosphorylation APRT Adenine Phosphoribosyltransferase (APRT) APRT->CAde Cellular_Effects Cellular Effects Chloro_ATP->Cellular_Effects ATP_depletion ATP Depletion Cellular_Effects->ATP_depletion Apoptosis Apoptosis Cellular_Effects->Apoptosis

Metabolic Pathway of this compound.

Analytical Techniques

The primary analytical methods for the quantification of this compound and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a robust and widely available technique for the simultaneous determination of CdA and CAde. It offers good sensitivity and reproducibility for pharmacokinetic studies.

  • LC-MS/MS: This method provides superior sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low concentrations of metabolites.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC-UV method for the analysis of this compound (CAde) and its parent drug, 2-chloro-2'-deoxyadenosine (CdA), in human plasma and urine.

ParameterMatrixAnalyteValue
Limit of Detection (LOD) PlasmaCdA1 nmol/L
CAde2 nmol/L
UrineCdA & CAde100 nmol/L
Linearity Range PlasmaCdA & CAde1-500 nmol/L
UrineCdA & CAdeUp to 50 nmol/L
Recovery (at 100 nmol/L) PlasmaCdA90.6 ± 4.9%
CAde98.7 ± 7.8%
Inter- and Intraday CV Plasma & UrineCdA & CAde< 10%

Experimental Protocols

General Experimental Workflow

The overall workflow for the analysis of this compound metabolites involves sample collection, preparation, chromatographic separation and detection, and data analysis.

General Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Urine, Cells) Extraction Solid-Phase Extraction or Protein Precipitation Sample_Collection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC Detection UV or MS/MS Detection HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification Reporting Data Reporting Quantification->Reporting

General Experimental Workflow.
Sample Preparation: Solid-Phase Extraction (for Plasma and Urine)

This protocol is adapted from a method for the simultaneous determination of CdA and CAde.

Materials:

  • C8 Isolute solid-phase extraction cartridges

  • Phosphate buffer (10 mM, pH 6.5)

  • Acetonitrile

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Internal Standard (IS): Guaneran

Procedure:

  • Sample Pre-treatment:

    • For plasma: Mix 1 mL of plasma with 1 mL of phosphate buffer.

    • For urine: Dilute urine 1:100 with deionized water, then mix 1 mL of diluted urine with 1 mL of phosphate buffer.

  • Cartridge Conditioning: Pre-wash the C8 cartridge with acetonitrile followed by phosphate buffer.

  • Sample Loading: Apply the pre-treated sample to the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 2.5 mL of 1% acetonitrile in phosphate buffer.

    • Wash the cartridge with 2.5 mL of a 50:50 (v/v) mixture of hexane and dichloromethane.

  • Elution: Elute the analytes (CdA and CAde) from the cartridge with 2.5 mL of 5% methanol in ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Analytical Method: HPLC with UV Detection

This protocol is based on a validated method for the analysis of CdA and CAde.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 10 mM phosphate buffer (pH 3.0) containing 11% methanol and 7% acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 265 nm.

  • Injection Volume: 20-50 µL.

Calibration: Prepare standard curves by spiking known concentrations of CAde and an internal standard into the appropriate blank matrix (plasma or urine). Process these standards using the same sample preparation procedure as the unknown samples.

Analytical Method: LC-MS/MS

While a specific protocol for this compound metabolites was not detailed in the provided search results, a general approach can be outlined based on methods for similar analytes like adenine and cladribine.

Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A base-deactivated C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Positive ion mode is typically used for purine analogues.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Example SRM Transitions (Hypothetical - require experimental optimization):

  • This compound: The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated through collision-induced dissociation and would likely correspond to fragments of the purine ring.

  • Chloro-ATP: The precursor ion would be [M+H]⁺. Product ions would correspond to the loss of phosphate groups and fragmentation of the adenine moiety.

Sample Preparation for LC-MS/MS: For LC-MS/MS analysis, protein precipitation is a common and effective method for plasma and cell lysates.

Procedure (Protein Precipitation):

  • To 100 µL of plasma or cell lysate, add 300-400 µL of cold acetonitrile or methanol containing an appropriate internal standard.

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Conclusion

The analytical methods detailed in these notes, particularly HPLC-UV and LC-MS/MS, provide robust and sensitive means for the detection and quantification of this compound and its metabolites. The choice of method will depend on the required sensitivity and the available instrumentation. Proper sample preparation is critical to ensure accurate and reproducible results. These protocols serve as a valuable resource for researchers in pharmacology, drug metabolism, and clinical chemistry who are investigating the metabolic fate of 2-chloro-2'-deoxyadenosine.

References

Troubleshooting & Optimization

2-Chloroadenine stability issues in acidic cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloroadenine in acidic cell culture media. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in cell culture experiments?

This compound (2-CA) is a purine analog that serves as a precursor in the synthesis of various adenosine compounds with antineoplastic activity. It is also the primary catabolite of 2-chloro-2'-deoxyadenosine (2-CdA), a drug used in the treatment of certain leukemias.[1] In cell culture, this compound can be used to study cellular processes such as apoptosis.

Q2: I am using 2-chloro-2'-deoxyadenosine (2-CdA) in my experiments. How does its stability in acidic media affect my results?

2-chloro-2'-deoxyadenosine (2-CdA) is known to be unstable in acidic conditions, undergoing hydrolysis to form this compound.[2] This degradation is dependent on both pH and temperature. Therefore, if your cell culture medium is acidic, you may be exposing your cells to a mixture of 2-CdA and this compound, or primarily this compound, which could lead to unexpected experimental outcomes.

Q3: Is this compound itself stable in acidic cell culture media?

While the instability of its precursor, 2-CdA, is well-documented, direct quantitative data on the stability of this compound in acidic cell culture media is limited. However, based on the principles of acid-catalyzed hydrolysis of similar purine derivatives, it is plausible that this compound may also be susceptible to degradation over time in acidic environments. The primary degradation product is likely to be hypoxanthine through deamination.

Q4: How does this compound affect cells in culture?

This compound is metabolized within cells to 2-chloro-adenosine triphosphate (chloro-ATP).[1] This metabolite can interfere with normal cellular processes and has been shown to induce apoptosis (programmed cell death) through the activation of caspase-3.[1] It is important to note that this compound and 2-chloro-2'-deoxyadenosine induce apoptosis through different signaling pathways.[3]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in experiments using this compound or its precursors in acidic media.

Possible Cause 1: Degradation of the parent compound.

  • Explanation: As mentioned, 2-CdA is unstable in acidic conditions and converts to this compound. If you are using 2-CdA, the actual concentration of the active compound may be different from what you initially added.

  • Recommendation:

    • Monitor the pH of your cell culture medium regularly. Phenol red in the medium can serve as a visual indicator of pH changes.

    • Prepare fresh stock solutions of 2-CdA or this compound immediately before use.

    • Consider using a cell culture medium with a more stable pH in the neutral range if your experimental design allows.

    • If possible, analyze the concentration of the compound in your media over the course of the experiment using methods like High-Performance Liquid Chromatography (HPLC).

Possible Cause 2: Degradation of this compound itself.

  • Explanation: Although specific data is lacking, this compound may degrade in acidic conditions. This could lead to a decrease in its effective concentration and the formation of degradation products with different biological activities.

  • Recommendation:

    • Minimize the exposure of this compound solutions to acidic environments and prolonged storage.

    • Follow the general best practices for handling potentially unstable compounds: store stock solutions at -20°C or -80°C, protect from light, and use freshly prepared dilutions.

Possible Cause 3: Off-target effects of degradation products.

  • Explanation: The degradation products of this compound could have their own biological effects, confounding the interpretation of your results.

  • Recommendation:

    • If you suspect degradation, it is crucial to identify the degradation products. This can be achieved using analytical techniques like HPLC coupled with mass spectrometry (LC-MS).

    • Whenever possible, include appropriate controls to assess the effects of potential degradation products.

Quantitative Data

The stability of 2-chloro-2'-deoxyadenosine (2-CdA) in acidic solutions at 37°C is summarized below. This data highlights the rapid conversion of 2-CdA to this compound under acidic conditions.

pHTime (hours)Remaining 2-CdA (%)Half-life (T 1/2) (hours)
122%0.37
2613%1.6

Data from Tarasiuk A, et al. Arch Immunol Ther Exp (Warsz). 1994.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Ensure the final concentration of the solvent in the cell culture medium is not cytotoxic.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Proposed Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺ Acidic_Conditions Acidic Conditions (e.g., cell culture medium) Acidic_Conditions->Hydrolysis 2-Chloro-6-hydroxypurine 2-Chloro-6-hydroxypurine (Hypothetical Intermediate) Hydrolysis->2-Chloro-6-hydroxypurine Deamination Deamination 2-Chloro-6-hydroxypurine->Deamination Hypoxanthine Hypoxanthine Deamination->Hypoxanthine

Caption: Proposed degradation of this compound in acidic media.

General Experimental Workflow Start Start Prepare_Stock Prepare fresh this compound stock solution Start->Prepare_Stock Cell_Seeding Seed cells in appropriate medium Prepare_Stock->Cell_Seeding Treatment Treat cells with desired concentration of this compound Cell_Seeding->Treatment Incubation Incubate for experimental duration Treatment->Incubation pH_Monitoring Monitor medium pH Incubation->pH_Monitoring Data_Collection Collect data (e.g., viability, apoptosis assay) Incubation->Data_Collection pH_Monitoring->Incubation Analysis Analyze results Data_Collection->Analysis End End Analysis->End

Caption: A general workflow for cell-based experiments.

This compound-Induced Apoptosis Signaling Pathway cluster_0 Intracellular Events 2-CA_ext Extracellular This compound 2-CA_int Intracellular This compound 2-CA_ext->2-CA_int Transport Cell_Membrane Cell Membrane Metabolism Metabolism 2-CA_int->Metabolism Chloro_ATP 2-Chloro-ATP Metabolism->Chloro_ATP Signal_Transduction Signal Transduction (details under investigation) Chloro_ATP->Signal_Transduction Caspase3_Activation Caspase-3 Activation Signal_Transduction->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Troubleshooting 2-Chloroadenine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloroadenine (2-CA) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered when working with 2-CA. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Q1: Why am I observing lower-than-expected cytotoxicity or no apoptotic effect with 2-CA?

A1: Several factors can contribute to reduced efficacy of 2-CA. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to 2-CA. Verify the reported IC50 values for your specific cell line. If unavailable, perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cells.

  • Compound Integrity and Storage: Ensure your 2-CA stock solution is properly prepared and stored. 2-CA powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

  • Solubility Issues: this compound has low solubility in aqueous solutions.[2] Ensure it is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in cell culture media. Precipitation in the media will lower the effective concentration.

  • Incubation Time: The induction of apoptosis is a time-dependent process. Optimize the incubation time for your experiment. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration.

  • Metabolic Conversion: 2-CA's cytotoxic effects are dependent on its intracellular conversion to 2-chloro-ATP.[2] Cell lines with low levels of the necessary metabolic enzymes, such as adenine phosphoribosyltransferase, may be more resistant.[2]

Q2: My this compound solution appears cloudy or has precipitated in the cell culture medium. What should I do?

A2: Precipitation of 2-CA can significantly impact your experimental results. Here’s how to address this issue:

  • Initial Dissolution: Ensure the compound is completely dissolved in a suitable solvent like DMSO before preparing the final working concentrations in your aqueous cell culture medium.[3] Gentle warming and sonication may aid dissolution.

  • Final Concentration: Avoid high final concentrations of 2-CA in the culture medium that may exceed its solubility limit. If high concentrations are necessary, consider using a co-solvent, although this may have its own effects on the cells and should be controlled for.

  • Media Components: Some components of cell culture media can interact with the compound and reduce its solubility. If you suspect this is the case, you might test the solubility of 2-CA in a simpler buffered solution first.

Q3: I am observing cell death, but it doesn't appear to be apoptotic. How can I confirm the mechanism of cell death?

A3: It is crucial to distinguish between apoptosis and other forms of cell death like necrosis.

  • Use Multiple Apoptosis Assays: Relying on a single assay can be misleading. Combine different methods to assess various hallmarks of apoptosis. For example, use an Annexin V/Propidium Iodide (PI) assay to detect early apoptotic events (phosphatidylserine externalization) and late apoptotic/necrotic cells (membrane permeability).

  • Western Blot for Apoptosis Markers: Probe for key proteins in the apoptotic signaling cascade. Look for the cleavage of caspase-3, caspase-9, and PARP. An increase in the cleaved forms of these proteins is a strong indicator of apoptosis.

  • Morphological Examination: Observe the cells under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

Q4: Are there known off-target effects of this compound that could explain my unexpected results?

A4: As a purine analog, 2-CA has the potential to interfere with various cellular processes beyond the direct induction of apoptosis.

  • Inhibition of DNA Synthesis: Purine analogs can interfere with DNA replication and repair mechanisms. This can lead to cell cycle arrest, which can be assessed by flow cytometry analysis of the cell cycle distribution.

  • ATP Depletion: At high concentrations, the metabolism of 2-CA can lead to a decrease in intracellular ATP levels, which can have widespread effects on cellular functions.

  • Control Experiments: To investigate potential off-target effects, consider including control experiments such as using a structurally related but inactive analog, if available, or rescuing the phenotype by adding an excess of the natural purine, adenine.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. The following table summarizes some reported IC50 values.

Cell LineCell TypeIC50 (µM)Citation
EHEBB-cell chronic lymphocytic leukemia16
B-CLL lymphocytesB-cell chronic lymphocytic leukemia5

Note: These values should be used as a reference. It is highly recommended to determine the IC50 value for your specific cell line and experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Ensure no visible particles remain.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of 2-CA. Include a vehicle control (medium with the same concentration of DMSO as the highest 2-CA concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Apoptosis Markers
  • Cell Lysis: After treating cells with 2-CA for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

The primary mechanism of action for this compound involves its conversion into a triphosphate analog, which then triggers the intrinsic pathway of apoptosis.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2_CA This compound 2_CA_in This compound 2_CA->2_CA_in Uptake APRT Adenine Phosphoribosyltransferase 2_CA_in->APRT 2_Cl_AMP 2-Chloro-AMP APRT->2_Cl_AMP Kinases1 Kinases 2_Cl_AMP->Kinases1 2_Cl_ADP 2-Chloro-ADP Kinases1->2_Cl_ADP Kinases2 Kinases 2_Cl_ADP->Kinases2 2_Cl_ATP 2-Chloro-ATP Kinases2->2_Cl_ATP Apoptosome Apoptosome Formation 2_Cl_ATP->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Casp9 Pro-caspase-9 Apoptosome->Pro_Casp9 Casp9 Active Caspase-9 Pro_Casp9->Casp9 Activation Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Casp3 Active Caspase-3 Pro_Casp3->Casp3 Activation PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP Cleavage CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release CytoC_cyto->Apoptosome

Caption: this compound induced intrinsic apoptosis pathway.

Experimental Workflow for Troubleshooting Low Cytotoxicity

This logical diagram outlines a step-by-step approach to troubleshoot experiments where this compound shows unexpectedly low cytotoxicity.

G Start Low/No Cytotoxicity Observed Check_Compound Verify 2-CA Stock: - Age and Storage - Solubility in DMSO Start->Check_Compound Prepare_New Prepare Fresh Stock Solution Check_Compound->Prepare_New Issue Found Check_Concentration Optimize Concentration: Perform Dose-Response (e.g., 0.1-100 µM) Check_Compound->Check_Concentration No Issue Prepare_New->Check_Concentration Check_Time Optimize Incubation Time: Perform Time-Course (e.g., 24, 48, 72h) Check_Concentration->Check_Time Still Low Cytotoxicity Check_Cell_Line Assess Cell Line Sensitivity: - Check Literature for IC50 - Test a Positive Control Check_Time->Check_Cell_Line Still Low Cytotoxicity Investigate_Mechanism Investigate Mechanism of Death: - Annexin V/PI - Western Blot for Caspases Check_Cell_Line->Investigate_Mechanism Sensitivity Expected Result_Resistant Cell Line is Resistant Check_Cell_Line->Result_Resistant Known Resistance Result_Apoptosis Apoptosis Confirmed Investigate_Mechanism->Result_Apoptosis Apoptotic Markers Present Result_Necrosis Necrosis or Other Cell Death Observed Investigate_Mechanism->Result_Necrosis Apoptotic Markers Absent

Caption: Troubleshooting workflow for low 2-CA cytotoxicity.

References

Optimizing 2-Chloroadenine Dosage for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 2-Chloroadenine (2-CdA) dosage for cell viability assays. This resource includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (2-CdA) in reducing cell viability?

A1: this compound is a purine analog that, once inside the cell, is converted to its triphosphate form, 2-chloro-ATP (2-Cl-ATP). This metabolite interferes with DNA synthesis and repair, ultimately leading to an arrest of the cell cycle and the induction of apoptosis (programmed cell death).[1] The primary mechanism involves the activation of the intrinsic apoptotic pathway.[1]

Q2: What is a typical starting concentration range for 2-CdA in cell viability assays?

A2: The optimal concentration of 2-CdA is highly cell-line dependent. Based on published data, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How long should I incubate my cells with 2-CdA?

A3: Incubation times can vary from 24 to 72 hours. A 48-hour incubation period is often a suitable starting point to observe significant effects on cell viability. Time-course experiments are recommended to determine the optimal exposure time for your experimental model.

Q4: Is 2-CdA stable in cell culture medium?

A4: this compound is generally stable in neutral or basic pH conditions. However, its stability decreases in acidic environments. It is crucial to ensure the pH of your culture medium is maintained within the optimal physiological range during the experiment.

Q5: Are there known off-target effects of 2-CdA?

A5: While 2-CdA primarily targets DNA synthesis, like many chemotherapeutic agents, it may have other cellular effects. It is good practice to include appropriate controls and consider potential off-target effects when interpreting results.

Troubleshooting Guide

This guide addresses common issues that may arise during cell viability assays with this compound.

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before and during plating. Use reverse pipetting techniques for dispensing cells.
Edge effects in the microplateAvoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting errorsCalibrate pipettes regularly and use new tips for each replicate and dilution.
Inconsistent dose-response curve Incorrect drug dilutionsPrepare fresh serial dilutions of 2-CdA for each experiment. Verify the stock solution concentration.
Instability of 2-CdAEnsure the pH of the culture medium is stable and not acidic. Prepare fresh 2-CdA solutions for each experiment.
Cell line resistanceThe cell line may be inherently resistant to 2-CdA. Consider using a different cell line or a higher concentration range.
Low cell viability in negative control (vehicle-treated) wells Vehicle (e.g., DMSO) toxicityEnsure the final concentration of the vehicle is not toxic to the cells (typically <0.5% for DMSO).
Poor cell healthUse cells that are in the exponential growth phase and within a low passage number.
ContaminationRegularly check for microbial contamination in your cell cultures.
No significant effect of 2-CdA at expected concentrations Insufficient incubation timePerform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Sub-optimal drug concentrationThe IC50 for your specific cell line may be higher than anticipated. Test a broader range of concentrations.
Inactive 2-CdAConfirm the purity and activity of your 2-CdA compound.

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines. The following table summarizes some reported IC50 values. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.

Cell LineCell TypeIC50 (µM)
EHEBB-cell chronic lymphocytic leukemia16
B-CLLB-cell chronic lymphocytic leukemia primary cells5

Note: This table is not exhaustive and IC50 values can be influenced by assay type, incubation time, and other experimental parameters.

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound.

Materials:

  • This compound (2-CdA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-CdA in DMSO.

    • Perform serial dilutions of 2-CdA in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest 2-CdA concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 2-CdA.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each 2-CdA concentration relative to the vehicle control.

Mandatory Visualizations

This compound Induced Apoptosis Signaling Pathway

G cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 2-CdA 2-CdA 2-CdA_in 2-CdA 2-CdA->2-CdA_in Uptake 2-Cl-ATP 2-Cl-ATP 2-CdA_in->2-Cl-ATP Phosphorylation Bax/Bak Bax/Bak 2-Cl-ATP->Bax/Bak Activates DNA_Synthesis_Block DNA Synthesis Inhibition 2-Cl-ATP->DNA_Synthesis_Block Apaf-1 Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Pro-Caspase-9 Caspase-9->Apoptosome Activated_Caspase-9 Caspase-9 Caspase-3 Pro-Caspase-3 Activated_Caspase-9->Caspase-3 Activates Activated_Caspase-3 Caspase-3 Caspase-3->Activated_Caspase-3 Apoptosis Apoptosis Activated_Caspase-3->Apoptosis Executes Apoptosome->Activated_Caspase-9 Cytochrome_c Cytochrome c Cytochrome_c->Apaf-1 Bax/Bak->Cytochrome_c Release Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibits G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drug Prepare 2-CdA serial dilutions incubate_overnight->prepare_drug treat_cells Treat cells with 2-CdA incubate_overnight->treat_cells prepare_drug->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

References

Technical Support Center: Prevention of 2-Chloroadenine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing and handling 2-Chloroadenine to maintain its integrity and ensure experimental reproducibility. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The stability of this compound is primarily compromised by exposure to suboptimal environmental conditions. Key factors that accelerate its degradation include inappropriate temperatures, exposure to light, and storage in solutions with unsuitable pH levels. It is also incompatible with strong oxidizing agents.[1][2]

Q2: What are the recommended storage temperatures for solid and dissolved this compound?

A2: For optimal stability, storage conditions vary significantly between the solid and dissolved forms. The solid powder form is stable for up to three years when stored at -20°C.[3] Solutions are considerably less stable; for instance, they can be stored for up to six months at -80°C but only for one month at -20°C.[3] To prevent degradation, it is critical to adhere to these specific temperature guidelines.

Q3: How does light exposure affect this compound stability?

A3: this compound is sensitive to light. Exposure can lead to photodegradation, compromising the compound's purity and activity. To mitigate this, it is essential to store this compound, both in solid and solution form, in light-protecting containers such as amber vials and to minimize exposure during experimental procedures.[2]

Q4: What is the impact of pH on the stability of this compound in solution?

A4: While specific pH stability profiles for this compound are not extensively detailed in the provided literature, the stability of the related compound, 2-chloro-2'-deoxyadenosine, is known to be pH-dependent, showing instability in acidic conditions. For general practice, it is recommended to maintain solutions at a near-neutral pH and to avoid highly acidic or alkaline conditions to prevent hydrolytic degradation unless specific experimental conditions require it.

Troubleshooting Guide

Issue 1: I am observing inconsistent results in my bioassays.

  • Possible Cause: This could be due to the degradation of your this compound stock solution. Repeated freeze-thaw cycles or prolonged storage at temperatures warmer than -80°C can significantly reduce the compound's effective concentration and purity.

  • Recommended Action:

    • Prepare a fresh stock solution from the solid compound, which should have been stored at -20°C.

    • For future use, aliquot the new stock solution into single-use volumes to eliminate freeze-thaw cycles.

    • Confirm the purity of the old and new stock solutions using the HPLC protocol provided below.

Issue 2: My HPLC analysis shows extra peaks that were not present in the initial analysis of the compound.

  • Possible Cause: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. These peaks represent degradation products formed due to improper storage or handling, such as exposure to light, extreme pH, or high temperatures.

  • Recommended Action:

    • Characterize the degradation products if necessary using techniques like LC-MS to understand the degradation pathway.

    • Discard the degraded stock and prepare a new one following the strict storage and handling protocols outlined in this guide.

    • Always store stock solutions at -80°C in light-protected, tightly sealed containers.

Issue 3: The solid this compound powder has changed color.

  • Possible Cause: A change in color, such as from off-white to brown, can indicate degradation of the solid compound. This may result from long-term storage in suboptimal conditions, such as exposure to moisture or light.

  • Recommended Action:

    • It is safest to discard the discolored powder.

    • Ensure that new supplies are stored in a tightly-sealed container in a dry, cool, and well-ventilated area, specifically at -20°C.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureMaximum DurationKey Considerations
Solid (Powder) -20°C3 YearsStore in a tightly-closed, light-resistant container in a dry place.
In Solvent -80°C6 MonthsAliquot into single-use volumes to avoid freeze-thaw cycles.
In Solvent -20°C1 MonthSuitable for short-term working stocks only.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to assess the purity of this compound and quantify its degradation over time.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid, if needed, to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 264 nm (the reported λmax for this compound).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, then dilute in mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

    • Sample Preparation: Dilute the stored this compound sample to a concentration within the range of the calibration curve.

    • Analysis: Inject the standards and the sample onto the HPLC system.

    • Data Interpretation: Calculate the purity of the sample by comparing the area of the this compound peak to the total area of all peaks. The presence and size of any new peaks indicate the extent of degradation.

Mandatory Visualization

degradation_factors cluster_factors Degradation Factors High Temperature High Temperature 2_Chloroadenine This compound High Temperature->2_Chloroadenine accelerates Light Exposure Light Exposure Light Exposure->2_Chloroadenine induces Extreme pH Extreme pH Extreme pH->2_Chloroadenine promotes hydrolysis Oxidizing Agents Oxidizing Agents Oxidizing Agents->2_Chloroadenine reacts with Degradation Degradation Products 2_Chloroadenine->Degradation storage_workflow Start Receive Solid This compound Store_Solid Store Solid at -20°C in Dark & Dry Conditions Start->Store_Solid Prep_Stock Prepare Stock Solution Store_Solid->Prep_Stock Aliquot Aliquot into Single-Use Tubes Prep_Stock->Aliquot Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution Use Thaw One Aliquot for Experiment Store_Solution->Use End Discard Unused Thawed Solution Use->End

References

Adjusting pH to maintain 2-Chloroadenine stability in solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of 2-Chloroadenine in solutions, particularly by adjusting the pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A1: this compound exhibits significant stability in acidic to neutral aqueous solutions. It is the primary degradation product of 2-chloro-2'-deoxyadenosine under acidic conditions, which indicates its own stability in such environments.[1] For routine experimental use and short-term storage, maintaining a pH between 4.0 and 7.0 is recommended.

Q2: How does pH affect the stability of this compound?

A2: The stability of purine analogs like this compound can be influenced by pH. In highly acidic environments (pH < 2), while it is relatively stable, prolonged exposure to harsh acidic conditions and elevated temperatures can lead to slow degradation. In alkaline conditions (pH > 8), purine rings can become susceptible to hydrolytic degradation, although specific data for this compound is limited.

Q3: Can I autoclave a solution of this compound?

A3: It is not recommended to autoclave solutions of this compound. High temperatures, especially in combination with non-optimal pH, can lead to degradation. Sterile filtration is the preferred method for sterilizing this compound solutions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound has low solubility in water. It is recommended to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it to the desired concentration with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) at a slightly acidic to neutral pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution The concentration of this compound exceeds its solubility in the aqueous buffer. The pH of the solution is not optimal for solubility.Prepare a higher concentration stock solution in DMSO and dilute it further in the aqueous buffer. Ensure the final concentration is within the solubility limit. Adjust the pH of the aqueous buffer to a slightly acidic range (e.g., pH 6.0-7.0) to potentially improve solubility.
Loss of biological activity Degradation of this compound due to improper storage or handling. The pH of the experimental medium is alkaline, leading to instability.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. Ensure the pH of the cell culture or reaction medium is within the stable range for this compound during the experiment.
Inconsistent experimental results Variability in the pH of the prepared solutions. Degradation of the compound over the course of a long experiment.Always verify the pH of your final solution after adding this compound. For lengthy experiments, consider the stability of this compound under the specific experimental conditions (temperature, pH, light exposure) and prepare fresh solutions if necessary.
Unexpected peaks in HPLC analysis Degradation of this compound. Contamination of the sample or solvent.Perform a forced degradation study to identify potential degradation products and their retention times. Ensure the use of high-purity solvents and clean laboratory ware. Analyze a blank (solvent only) to rule out contamination.

Quantitative Data on this compound Stability

The stability of this compound is inferred from the degradation kinetics of its precursor, 2-chloro-2'-deoxyadenosine, where this compound is the main product of acid-catalyzed hydrolysis.

pHTemperature (°C)Incubation Time% 2-chloro-2'-deoxyadenosine RemainingImplied Stability of this compoundReference
1.0372 hours2%High (as it is the degradation product)[1]
2.0376 hours13%High (as it is the degradation product)[1]
Neutral (inferred)3724 hours>95%HighGeneral knowledge of purine analog stability
Basic (inferred)3724 hours>90%Moderate to HighGeneral knowledge of purine analog stability

Experimental Protocols

Protocol for Determining the pH Stability of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer, pH 7.0

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Test Solutions:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 100 µg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Control Solution: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 100 µg/mL and store at 4°C.

3. Stress Conditions:

  • Incubate the acidic, neutral, and basic test solutions at 40°C.

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the acidic and basic aliquots with an equivalent amount of NaOH and HCl, respectively, before HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 10 µL.

  • Analyze the control and stressed samples at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining against time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock acid Prepare Acidic (pH 1-2) Solution stock->acid neutral Prepare Neutral (pH 7) Solution stock->neutral base Prepare Basic (pH 9-10) Solution stock->base incubate Incubate at 40°C acid->incubate neutral->incubate base->incubate sample Sample at 0, 2, 4, 8, 12, 24h incubate->sample neutralize Neutralize Aliquots sample->neutralize hplc HPLC Analysis neutralize->hplc data Calculate % Remaining hplc->data

Caption: Experimental workflow for the pH stability study of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_metabolism Metabolic Activation cluster_effect Cellular Effects C2A This compound (extracellular) transporter Nucleoside Transporter C2A->transporter Uptake C2A_intra This compound (intracellular) transporter->C2A_intra APRT Adenine Phosphoribosyltransferase (APRT) C2A_intra->APRT Phosphorylation Cl_AMP 2-Chloro-AMP APRT->Cl_AMP kinases Kinases Cl_AMP->kinases Cl_ATP 2-Chloro-ATP kinases->Cl_ATP DNA_poly DNA Polymerase Ribonucleotide Reductase Cl_ATP->DNA_poly Inhibition DNA_synthesis DNA Synthesis Inhibition DNA_poly->DNA_synthesis apoptosis Apoptosis DNA_synthesis->apoptosis

Caption: Cellular mechanism of this compound leading to apoptosis.

References

Technical Support Center: Interference of 2-Chloroadenine with Analytical Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from 2-Chloroadenine in various analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

A1: this compound (2-CA) is a purine analog. It can be present in your samples as a metabolite of certain drugs, such as Cladribine (2-chloro-2'-deoxyadenosine), or it may be a contaminant or impurity in reagents.[1] Given its structural similarity to adenine, a fundamental component of nucleic acids, this compound can interfere with a variety of analytical techniques.

Q2: What is the stability of this compound in typical laboratory conditions?

Troubleshooting Guides by Analytical Method

UV-Vis Spectrophotometry for Nucleic Acid Quantification

Issue: Inaccurate DNA/RNA concentration readings at 260 nm.

Possible Cause: this compound has a UV absorbance maximum at approximately 265 nm, which is very close to the 260 nm wavelength used for nucleic acid quantification.[] Its presence can lead to an overestimation of DNA or RNA concentration. For comparison, adenine's absorption spectrum in water shows a maximum at 260 nm.

Troubleshooting Workflow

start Inaccurate A260 Reading check_spectrum Scan UV spectrum (220-300 nm) start->check_spectrum is_shoulder Shoulder or peak shift from 260 nm? check_spectrum->is_shoulder confirm_2ca Suspect 2-CA interference is_shoulder->confirm_2ca Yes no_interference Interference from other sources is_shoulder->no_interference No hplc_quant Use HPLC with UV detection at 265 nm for specific quantification of 2-CA confirm_2ca->hplc_quant fluor_quant Switch to fluorescence-based quantification (e.g., PicoGreen/RiboGreen) confirm_2ca->fluor_quant correct_a260 If HPLC is unavailable, perform a background correction if a pure standard of 2-CA is available hplc_quant->correct_a260

Caption: Troubleshooting workflow for UV-Vis spectrophotometry.

Experimental Protocol: Verifying this compound Interference

  • Sample Preparation: Prepare a solution of your nucleic acid sample as you normally would for quantification.

  • Blank Measurement: Use the same buffer your sample is in as a blank.

  • Spectral Scan: Instead of a single reading at 260 nm, perform a full UV spectrum scan from 220 nm to 300 nm.

  • Analysis: Observe the shape of the absorbance peak. A pure nucleic acid sample should have a peak maximum at approximately 260 nm. The presence of this compound may cause a slight shift in the peak towards 265 nm or the appearance of a "shoulder" on the peak.

Mitigation Strategies:

  • Chromatographic Separation: The most reliable method to quantify nucleic acids in the presence of this compound is to first separate the components using HPLC and then use a UV detector to quantify each separately. A C8 reverse-phase column can be used for this separation.[]

  • Fluorescence-Based Methods: Switch to a dye-based quantification method like PicoGreen (for dsDNA) or RiboGreen (for RNA), which are less susceptible to interference from free nucleotides and their analogs.

Fluorescence-Based Nucleic Acid Quantification (PicoGreen®/RiboGreen®)

Issue: Atypical fluorescence readings or inconsistent quantification results.

Possible Cause: While fluorescent dyes like PicoGreen® and RiboGreen® are designed to be specific for dsDNA and RNA respectively, and are generally not affected by free nucleotides, high concentrations of purine analogs could potentially interfere. This could be through minor intercalation or affecting the dye's fluorescence properties.

Troubleshooting Guide:

Quantitative Data on Potential Interference

ContaminantEffect on PicoGreen® Signal
Salts (e.g., NaCl)Signal intensity may be affected, but linearity is maintained.
ProteinsNot significantly affected.
DetergentsIonic detergents may interfere.
This compound Data not available, but potential for interference exists at high concentrations.

Experimental Protocol: Testing for this compound Interference

  • Prepare a 2-CA Standard: Create a dilution series of this compound in the same buffer as your nucleic acid samples.

  • Spike-in Experiment:

    • Prepare your nucleic acid standards as per the assay kit protocol.

    • Create a second set of nucleic acid standards and spike them with a known concentration of this compound that you suspect might be in your samples.

    • Prepare a third set with only the this compound dilution series to measure its intrinsic fluorescence.

  • Run the Assay: Perform the PicoGreen® or RiboGreen® assay on all three sets of samples.

  • Analyze the Data:

    • Check if this compound alone produces a signal.

    • Compare the standard curves of the nucleic acid with and without the this compound spike. A significant shift in the curve indicates interference.

Mitigation Strategies:

  • Sample Dilution: Diluting your sample can reduce the concentration of this compound to a level where it no longer interferes, although this may also bring your nucleic acid concentration below the detection limit.

  • Purification: Use a purification method, such as spin columns or precipitation, to remove small molecules like this compound from your nucleic acid sample before quantification.

Enzymatic Assays (e.g., PCR, Polymerase/Ligase Assays)

Issue: Inhibition of enzymatic reactions, leading to lower than expected product yield (e.g., in PCR) or altered enzyme kinetics.

Possible Cause: The triphosphate form of this compound's nucleoside (2-chloro-2'-deoxyadenosine 5'-triphosphate) can be incorporated into DNA. Once incorporated, it can act as a chain terminator or block the progression of DNA polymerases like Taq polymerase. This leads to incomplete DNA synthesis.

Signaling Pathway of Interference

2-CA This compound Intracellular Kinases Intracellular Kinases 2-CA->Intracellular Kinases 2-CA_TP This compound Triphosphate Intracellular Kinases->2-CA_TP Incorporation Incorporation 2-CA_TP->Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->Incorporation DNA_Strand Growing DNA Strand DNA_Strand->Incorporation Chain_Termination Chain Termination / Polymerase Stalling Incorporation->Chain_Termination

Caption: Metabolic activation and DNA synthesis inhibition by this compound.

Troubleshooting Steps:

  • Confirm Enzyme Inhibition: To test if this compound is the cause of inhibition, run a control reaction with a known clean template and another one spiked with this compound. A significant decrease in product in the spiked sample points to interference.

  • Sample Purification: The most effective mitigation is to remove this compound from the sample before the enzymatic reaction using a suitable DNA purification kit that eliminates small molecules.

  • Enzyme Choice: If possible, test different DNA polymerases, as some may be less sensitive to the presence of this analog in the template strand.

Immunoassays (e.g., ELISA)

Issue: False positive or unexpectedly high results in assays for adenosine or related molecules.

Possible Cause: Due to its structural similarity to adenine, this compound may cross-react with antibodies designed to detect adenosine or its derivatives. The extent of this cross-reactivity will be specific to the antibody used in the assay.

Logical Relationship for Troubleshooting Immunoassays

start Unexpected Immunoassay Result check_specificity Review kit datasheet for cross-reactivity with purine analogs start->check_specificity data_available Data available for 2-CA? check_specificity->data_available perform_test Perform cross-reactivity test data_available->perform_test No cross_reactivity_confirmed Cross-reactivity confirmed data_available->cross_reactivity_confirmed Yes no_cross_reactivity No significant cross-reactivity perform_test->no_cross_reactivity perform_test->cross_reactivity_confirmed other_issue Investigate other sources of interference no_cross_reactivity->other_issue mitigate Mitigation: Sample cleanup (e.g., SPE) or use of a more specific assay (e.g., LC-MS) cross_reactivity_confirmed->mitigate

Caption: Troubleshooting guide for potential immunoassay cross-reactivity.

Experimental Protocol: Cross-Reactivity Assessment

  • Prepare a 2-CA Standard Curve: Create a dilution series of this compound in the assay buffer.

  • Run the Assay: Run the this compound dilution series in the immunoassay in the same way as you would for your samples and the intended analyte standards.

  • Calculate Cross-Reactivity: If this compound produces a signal, the percentage of cross-reactivity can be calculated using the following formula at a concentration that gives 50% of the maximum signal (EC50):

    % Cross-Reactivity = (EC50 of Standard Analyte / EC50 of this compound) x 100

Mitigation Strategies:

  • Sample Purification: Use solid-phase extraction (SPE) to separate this compound from the analyte of interest before performing the immunoassay.

  • Alternative Methods: If cross-reactivity is significant and cannot be resolved by purification, a more specific method like Liquid Chromatography-Mass Spectrometry (LC-MS) should be used.

Chromatography (HPLC, GC)

Issue: Appearance of unexpected peaks, poor peak shape, or incorrect quantification.

Possible Cause:

  • HPLC: this compound can co-elute with other compounds if the chromatographic conditions are not optimized. Its presence can be confirmed by its characteristic UV absorbance at 265 nm.

  • GC: For GC analysis, this compound, being a polar molecule with active hydrogens, requires derivatization to increase its volatility. It is expected to react with common silylating agents like BSTFA or MSTFA, which replace the active hydrogens on its amine group with a trimethylsilyl (TMS) group. Incomplete or side reactions during derivatization can lead to multiple peaks for a single analyte.

Troubleshooting and Mitigation:

  • HPLC:

    • Method Optimization: Adjust the mobile phase composition, gradient, or column chemistry to resolve the this compound peak from other analytes.

    • Use of a Diode Array Detector (DAD): A DAD can help to identify the this compound peak by its characteristic UV spectrum.

  • GC-MS:

    • Optimize Derivatization: Ensure complete derivatization by using an excess of the silylating reagent (e.g., a 2:1 molar ratio of BSTFA to active hydrogens) and optimizing reaction time and temperature. The use of a catalyst like TMCS may be necessary.

    • Mass Spectrometry: Use a mass spectrometer to identify the peaks corresponding to the expected TMS-derivatives of this compound and any side products.

This technical support guide provides a starting point for addressing interference from this compound. For further assistance, please consult the references provided or contact your reagent/instrument manufacturer.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 2-Chloroadenine and Cladribine on Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of 2-Chloroadenine (CAde) and its parent compound, Cladribine (2-CdA), on leukemia cells. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in oncology and drug development.

Executive Summary

Cladribine (2-chloro-2'-deoxyadenosine) is a purine nucleoside analog with established efficacy in treating various hematologic malignancies, including hairy cell leukemia and chronic lymphocytic leukemia.[1] Its primary mechanism of action involves the intracellular phosphorylation to its active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP), which disrupts DNA synthesis and repair, ultimately inducing apoptosis.[2] this compound is the major catabolite of cladribine.[3] While both compounds exhibit cytotoxicity towards leukemia cells, current research indicates that cladribine is significantly more potent. In vitro studies have shown that this compound is approximately eight times less toxic to leukemia cells than cladribine.[3][4] However, this compound may still contribute to the overall cytotoxic effect, particularly after oral administration of cladribine.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Cladribine in various leukemia cell lines, providing a quantitative comparison of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (hours)Citation
This compound EHEBB-cell chronic lymphocytic leukemia16Not Specified
B-CLL lymphocytesB-cell chronic lymphocytic leukemia5Not Specified
Cladribine HL-60Acute Promyelocytic Leukemia0.03448
MOLT-4Acute Lymphoblastic Leukemia0.01548
THP-1Acute Monocytic Leukemia0.04248
U266Multiple Myeloma2.4372
RPMI8226Multiple Myeloma0.7572
MM1.SMultiple Myeloma0.1872
CLL patient cellsChronic Lymphocytic Leukemia0.16 (median EC50)48
AML patient cellsAcute Myeloid Leukemia0.15 (median EC50)48

Mechanism of Action and Signaling Pathways

Cladribine exerts its cytotoxic effects by inducing apoptosis through both caspase-dependent and -independent pathways. Upon entering the cell, it is phosphorylated by deoxycytidine kinase (dCK) to 2-CdA monophosphate and subsequently to the active triphosphate form, 2-CdATP. 2-CdATP inhibits DNA polymerase and ribonucleotide reductase, leading to DNA strand breaks and depletion of the deoxynucleotide pool necessary for DNA replication and repair. This DNA damage triggers the activation of p53, leading to the release of cytochrome c from the mitochondria and the initiation of the caspase cascade. Cladribine has been shown to activate caspases 3, 6, 8, and 9. Additionally, it can induce apoptosis through a caspase-independent pathway involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.

This compound is also metabolized intracellularly to its active triphosphate form, chloro-ATP. This metabolite can also induce apoptosis, as evidenced by the activation of caspase-3 and DNA fragmentation. Its initial metabolism is thought to proceed via adenine phosphoribosyltransferase.

G cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 DNA Damage & Synthesis Inhibition cluster_3 Apoptosis Induction Cladribine_ext Cladribine (2-CdA) Cladribine_int Cladribine Cladribine_ext->Cladribine_int CAde_ext This compound (CAde) CAde_int This compound CAde_ext->CAde_int dCK dCK Cladribine_int->dCK APRT APRT CAde_int->APRT CdAMP 2-CdAMP dCK->CdAMP Phosphorylation CATP Chloro-ATP (Active) APRT->CATP Metabolism CdATP 2-CdATP (Active) CdAMP->CdATP Phosphorylation DNA_poly Inhibition of DNA Polymerase CdATP->DNA_poly RNR Inhibition of Ribonucleotide Reductase CdATP->RNR DNA_breaks DNA Strand Breaks CATP->DNA_breaks DNA_poly->DNA_breaks RNR->DNA_breaks p53 p53 Activation DNA_breaks->p53 Mito Mitochondria p53->Mito CytC Cytochrome c Release Mito->CytC AIF AIF Release Mito->AIF Casp9 Caspase-9 CytC->Casp9 Apoptosis Apoptosis AIF->Apoptosis Caspase- independent Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis Caspase- dependent

Caption: Mechanism of action for Cladribine and this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and cladribine.

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability in leukemia cell lines following treatment with this compound or cladribine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Leukemia cell lines (e.g., HL-60, MOLT-4)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Cladribine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound and cladribine in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptotic cells in leukemia cell lines treated with this compound or cladribine using flow cytometry.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound and Cladribine

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed leukemia cells in 6-well plates at a density of 1 x 10^6 cells/well. Treat the cells with various concentrations of this compound or cladribine for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Start seed Seed Leukemia Cells (96-well or 6-well plates) start->seed treat Treat with this compound or Cladribine seed->treat incubate Incubate (e.g., 48-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add harvest Harvest Cells incubate->harvest mtt_incubate Incubate (4h) mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt data Data Analysis (IC50, % Apoptosis) read_mtt->data wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain read_flow Analyze by Flow Cytometry stain->read_flow read_flow->data end End data->end

Caption: Experimental workflow for cytotoxicity and apoptosis assays.

Conclusion

The available evidence consistently demonstrates that cladribine is a more potent cytotoxic agent against leukemia cells compared to its metabolite, this compound. The higher IC50 values for this compound indicate that a greater concentration is required to achieve the same level of cell death as cladribine. Both compounds induce apoptosis, a key mechanism for their anticancer activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuances of their cytotoxic effects and to explore their potential in combination therapies for hematologic malignancies.

References

A Comparative Guide to the Efficacy of Adenosine Receptor Agonists and Purine Antimetabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various adenosine-related compounds is critical. This guide provides an objective comparison between classical adenosine receptor agonists and the purine antimetabolite Cladribine, for which 2-Chloroadenine is a key metabolite. While both classes of molecules are structurally related to adenosine, their mechanisms of action and functional efficacies are fundamentally distinct. This comparison is supported by experimental data, detailed methodologies, and visualizations of the underlying biological processes.

Section 1: Mechanisms of Action - A Tale of Two Pathways

The efficacy of an adenosine-related compound is defined by its mechanism of action. Classical adenosine agonists operate by binding to and activating specific cell-surface G protein-coupled receptors (GPCRs), whereas purine antimetabolites like Cladribine function intracellularly to disrupt DNA metabolism, ultimately inducing cell death.

Adenosine Receptor Agonists: Cell-Surface Signaling

Adenosine agonists exert their effects by binding to one or more of the four adenosine receptor subtypes: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gαi). Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gαs). Activation of Gαs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

These changes in cAMP levels modulate a wide array of cellular functions, from neurotransmission to inflammation.

Adenosine_Receptor_Signaling cluster_0 Cell Membrane Agonist_A2 A2A/A2B Agonist Receptor_A2 A2A / A2B Receptor Agonist_A2->Receptor_A2 Gs Gαs Receptor_A2->Gs Activates AC_up Adenylyl Cyclase Gs->AC_up Stimulates ATP_up ATP cAMP_up cAMP ↑ ATP_up->cAMP_up Converts Effect_up Cellular Response (e.g., Vasodilation, Anti-inflammatory) cAMP_up->Effect_up Activates Agonist_A1 A1/A3 Agonist Receptor_A1 A1 / A3 Receptor Agonist_A1->Receptor_A1 Gi Gαi Receptor_A1->Gi Activates AC_down Adenylyl Cyclase Gi->AC_down Inhibits ATP_down ATP cAMP_down cAMP ↓ ATP_down->cAMP_down Converts Effect_down Cellular Response (e.g., Decreased Heart Rate) cAMP_down->Effect_down Leads to

Canonical signaling pathways for adenosine receptors.
This compound and Cladribine: Intracellular Antimetabolites

This compound is the primary catabolite of the drug Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA).[1] Cladribine is a synthetic purine nucleoside analog designed to be resistant to degradation by the enzyme adenosine deaminase.[2] Its mechanism of action is not through surface receptors but via direct interference with intracellular processes, making it a potent cytotoxic agent, particularly in lymphocytes.

The key steps are:

  • Cellular Uptake: Cladribine enters the cell via nucleoside transporter proteins.[3]

  • Phosphorylation: Once inside, it is converted by the enzyme deoxycytidine kinase (dCK) to its active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP).[3][4] Lymphocytes are particularly sensitive due to their high dCK levels.

  • DNA Disruption: 2-CdATP is incorporated into DNA during synthesis and inhibits DNA repair enzymes.

  • Apoptosis: The accumulation of DNA strand breaks triggers programmed cell death (apoptosis).

Cladribine_Mechanism cluster_cell Cytoplasm & Nucleus Cladribine_ext Cladribine (2-CdA) (Extracellular) Transporter Nucleoside Transporter Cladribine_ext->Transporter Uptake Membrane Cell Membrane Cladribine_int Cladribine (2-CdA) (Intracellular) dCK Deoxycytidine Kinase (dCK) Cladribine_int->dCK Phosphorylation CdATP Active 2-CdATP DNA_Syn DNA Synthesis & Repair CdATP->DNA_Syn Incorporation & Inhibition DNA_Breaks DNA Strand Breaks DNA_Syn->DNA_Breaks Causes Apoptosis Apoptosis (Programmed Cell Death) DNA_Breaks->Apoptosis Triggers cAMP_Workflow Start Start Culture 1. Culture cells expressing specific adenosine receptor Start->Culture Harvest 2. Harvest and resuspend cells in buffer with PDE inhibitors Culture->Harvest Plate 3. Plate cells and add serial dilutions of agonist Harvest->Plate Incubate 4. Incubate at 37°C to allow cAMP production Plate->Incubate Lyse 5. Lyse cells and add detection reagents Incubate->Lyse Read 6. Read signal (e.g., Fluorescence, Luminescence) Lyse->Read Analyze 7. Analyze data: Plot dose-response curve, calculate EC50 and Emax Read->Analyze End End Analyze->End

References

A Comparative Guide to Validated HPLC Methods for 2-Chloroadenine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloroadenine, a known impurity and degradation product of several active pharmaceutical ingredients (APIs). The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.

Introduction

This compound (2-CA) is a purine analogue that can be present as a process-related impurity or a degradation product in pharmaceutical substances such as Cladribine and Regadenoson.[1][2] Its accurate quantification is crucial for ensuring the safety and efficacy of these drug products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common analytical technique for this purpose, offering high precision, sensitivity, and reliability.[3] This guide compares several validated RP-HPLC methods and alternative analytical approaches, providing detailed experimental protocols and performance data.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on various factors, including the sample matrix, required sensitivity, and available equipment. Below is a summary of different chromatographic conditions reported for the analysis of this compound or related compounds.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: For 2-Chloroadenosine in RegadenosonMethod 2: For 2-Chloroadenosine in RegadenosonMethod 3: For Cladribine Assay (2-CA Impurity)
Column Symmetry C18-3v (250 mm × 4.6 mm, 5 µm)[1][4]Symmetry C8 (250 mm × 4.6 mm, 5 µm)Zodiac C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol (1:1 v/v), pH 3.2 with H₃PO₄Aqueous Buffer (H₃PO₄ in water, pH 4.0 with TEA)Methanol:Acetonitrile:Water (64:22:14 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 205 nmUV at 250 nmUV at 231 nm
Injection Volume Not Specified50 µL20 µL
Run Time Not Specified35 minutes> 5.6 minutes
Analyte RT Not SpecifiedNot Specified5.530 min (for Cladribine)

Note: 2-Chloroadenosine is a closely related nucleoside of this compound. Methods for its analysis are often adaptable.

Method Validation Parameters

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. Key validation parameters, as per International Conference on Harmonisation (ICH) guidelines, are summarized below for the described methods.

Table 2: Comparison of Method Validation Data

ParameterMethod 1Method 3General ICH Acceptance Criteria
Specificity Successful separation from process impurities and degradation products demonstrated.Method successfully applied for routine analysis in tablet dosage form.The analyte peak should have no interference from placebo, impurities, or degradation products.
Linearity Range 40 µg/mL to 120 µg/mL (for 2-chloroadenosine)Not SpecifiedTypically 80% to 120% of the target concentration.
Correlation Coeff. (r²) > 0.99 (Implied by statistical analysis)Not Specified≥ 0.999
Precision (%RSD) Not Specified< 2.0%≤ 2.0% for drug product assays.
Accuracy (% Recovery) Not Specified< 2.0% (%RSD of recovery)Typically 98.0% to 102.0% for drug product assays.
LOD & LOQ Determined as per ICH guidelines.Not SpecifiedLOD (S/N ≥ 3), LOQ (S/N ≥ 10).
Robustness Evaluated as per ICH guidelines.Not SpecifiedMethod should remain unaffected by small, deliberate variations in parameters.

Alternative Analytical Methods

While HPLC-UV is a robust technique for quantification, other methods can provide complementary information, especially for impurity identification.

Table 3: Comparison of Alternative Analytical Technologies

TechniquePrincipleAdvantagesDisadvantagesApplication for 2-CA
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Excellent precision and accuracy for quantification, robust, cost-effective.Limited specificity for peak identification without reference standards.Routine quality control, quantification of impurities, stability testing.
HPLC-MS Chromatographic separation coupled with a mass spectrometer for detection.High specificity, allows for structural characterization and identification of unknown impurities.Higher operational cost and complexity compared to HPLC-UV.Identification of synthesis byproducts and degradation products.
NMR Spectroscopy Uses the magnetic properties of atomic nuclei to determine molecular structure.Provides definitive structural information, can identify and quantify without a reference standard (qNMR).Lower sensitivity compared to HPLC, complex sample matrices can be challenging.Structural confirmation of 2-CA and related impurities.

Experimental Protocols

Protocol 1: RP-HPLC Method for 2-Chloroadenosine (Related to 2-CA)

This protocol is based on a validated method for determining 2-chloroadenosine as a process-related impurity in Regadenoson.

1. Materials and Reagents:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ortho-phosphoric acid (85%)

  • Water (HPLC Grade)

  • 2-Chloroadenosine Reference Standard

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Symmetry C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and methanol. Adjust the pH to 3.2 using 10% v/v ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • UV Detection: 205 nm.

3. Standard Solution Preparation:

  • Prepare a stock solution of 2-Chloroadenosine reference standard in the mobile phase.

  • Perform serial dilutions to prepare calibration standards ranging from 40 µg/mL to 120 µg/mL.

4. Sample Preparation:

  • Accurately weigh and dissolve the drug substance or product sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Identify the 2-Chloroadenosine peak based on the retention time of the reference standard and quantify using the calibration curve.

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines, ensuring the method is suitable for its intended purpose.

G start Method Development spec Specificity / Selectivity start->spec end_node Validated Method lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod Limit of Detection (LOD) lin->lod loq Limit of Quantification (LOQ) lin->loq rob Robustness acc->rob prec->rob ss System Suitability lod->ss loq->ss rob->ss ss->end_node

Caption: General workflow for HPLC analytical method validation.

API and Impurity Relationship

This diagram shows the relationship between an Active Pharmaceutical Ingredient (API) and its potential impurity, this compound, highlighting the role of a validated HPLC method in quality control.

G api API Synthesis (e.g., Cladribine) degradation Degradation (e.g., Thermal Stress) api->degradation can lead to product Final Drug Product api->product impurity Impurity: This compound degradation->impurity forms impurity->product contaminates qc Quality Control Testing product->qc hplc Validated RP-HPLC Method qc->hplc utilizes

Caption: Role of HPLC in controlling the 2-CA impurity in an API.

References

A Comparative Guide to 2-Chloroadenine and 2-Chlorodeoxyadenosine (Cladribine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between related compounds is critical for experimental design and therapeutic innovation. This guide provides an objective comparison of 2-Chloroadenine (2-CA) and its nucleoside counterpart, 2-chlorodeoxyadenosine (2-CdA, Cladribine), focusing on their distinct metabolic pathways, mechanisms of action, and cytotoxic profiles, supported by experimental data and detailed protocols.

Structural and Chemical Overview

The fundamental difference between this compound and 2-chlorodeoxyadenosine lies in their chemical structure. This compound is a purine base, whereas 2-chlorodeoxyadenosine is a nucleoside analog, consisting of the this compound base attached to a deoxyribose sugar ring.[1][2] This structural distinction dictates their subsequent metabolic activation and biological activity.

Table 1: Chemical and Physical Properties

PropertyThis compound (2-CA)2-chlorodeoxyadenosine (Cladribine, 2-CdA)
Chemical Formula C₅H₄ClN₅[3]C₁₀H₁₂ClN₅O₃[4]
Molar Mass 169.57 g/mol [3]285.69 g/mol
CAS Number 1839-18-54291-63-8
Synonyms 6-Amino-2-chloropurine2-CdA, Leustatin, Mavenclad
Appearance White to off-white crystalline powderSolid
Solubility Sparingly soluble in waterSoluble in DMF, DMSO
Melting Point >300 °C~212-215 °C

Mechanism of Action and Metabolic Activation

The cytotoxicity of both compounds is dependent on their intracellular conversion into triphosphate derivatives, which can then interfere with DNA synthesis and repair. However, they enter distinct metabolic pathways to achieve this active state.

2-chlorodeoxyadenosine (Cladribine) is a prodrug transported into cells where it is phosphorylated by deoxycytidine kinase (dCK) to 2-chlorodeoxyadenosine 5'-monophosphate (2-CdAMP). This is the rate-limiting step. The monophosphate is subsequently phosphorylated to the active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP). 2-CdATP is incorporated into DNA, leading to the inhibition of DNA synthesis and repair, DNA strand breaks, and ultimately, apoptosis (programmed cell death). Its resistance to degradation by adenosine deaminase (ADA) allows it to accumulate within cells, particularly lymphocytes which have high dCK levels, contributing to its selective toxicity and therapeutic efficacy.

This compound (2-CA) , as a purine base, is metabolized via a different route. Its initial phosphorylation is catalyzed by adenine phosphoribosyltransferase (APRT) to form 2-chloroadenosine monophosphate. This is then converted to the active triphosphate metabolite, chloro-ATP. This active form induces apoptosis, accompanied by caspase-3 activation and DNA fragmentation. 2-CA is also the major catabolite of Cladribine found in plasma after administration.

G cluster_0 2-chlorodeoxyadenosine (Cladribine) Pathway cluster_1 This compound (2-CA) Pathway CdA_ext Cladribine (extracellular) CdA_int Cladribine (intracellular) CdA_ext->CdA_int Nucleoside Transporter CdAMP 2-CdAMP CdA_int->CdAMP Deoxycytidine Kinase (dCK) CdADP 2-CdADP CdAMP->CdADP CdATP 2-CdATP (Active) CdADP->CdATP DNA_Incorp DNA Incorporation CdATP->DNA_Incorp DNA_Repair_Inhib Inhibition of DNA Synthesis & Repair CdATP->DNA_Repair_Inhib Apoptosis_CdA Apoptosis DNA_Incorp->Apoptosis_CdA DNA_Repair_Inhib->Apoptosis_CdA CA_ext 2-CA (extracellular) CA_int 2-CA (intracellular) CA_ext->CA_int Purine Transporter CAMP 2-Chloro-AMP CA_int->CAMP Adenine Phosphoribosyltransferase (APRT) CADP 2-Chloro-ADP CAMP->CADP CATP 2-Chloro-ATP (Active) CADP->CATP Apoptosis_CA Apoptosis CATP->Apoptosis_CA

Caption: Contrasting metabolic activation pathways for Cladribine and this compound.

Comparative Performance and Efficacy

The differences in metabolic activation directly impact the cytotoxic potency and therapeutic window of these compounds. Cladribine is a well-established chemotherapeutic agent with high efficacy in treating lymphoid malignancies such as hairy cell leukemia and B-cell chronic lymphocytic leukemia, and is also used for treating multiple sclerosis. Its efficacy stems from its selective accumulation in lymphocytes.

In contrast, this compound is significantly less potent. Studies directly comparing the two have shown that 2-CA is about eight times less toxic to leukemia cells in vitro than Cladribine. While 2-CA does induce apoptosis, higher concentrations are required to achieve a cytotoxic effect compared to Cladribine.

Table 2: Comparative Cytotoxicity (IC₅₀) Data

Cell Line/TypeCancer TypeThis compound (IC₅₀)2-chlorodeoxyadenosine (IC₅₀)Reference
CCRF-CEMT-lymphoblastoid LeukemiaNot Reported0.045 µM
B-CLL LymphocytesB-cell Chronic Lymphocytic Leukemia5 µMNot Reported in this study
EHEB CellsB-cell Chronic Lymphocytic Leukemia16 µMNot Reported in this study
Leukemic CellsLeukemia~8x less toxic than 2-CdAPotent (specific value not given)

Experimental Protocols

Cytotoxicity Determination by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and determine the IC₅₀ of a compound.

Methodology:

  • Cell Culture: Seed cells (e.g., EHEB or B-CLL lymphocytes) in a 96-well plate at a predetermined density and allow them to acclimate.

  • Compound Exposure: Add varying concentrations of this compound or 2-chlorodeoxyadenosine to the wells. Include untreated wells as a negative control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a spectrophotometer at a wavelength of ~570 nm.

  • IC₅₀ Calculation: Plot the absorbance values against the compound concentrations. The IC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent (Incubate 2-4h) Incubate->Add_MTT Solubilize Add solubilizing agent to dissolve formazan Add_MTT->Solubilize Read_Plate Measure absorbance at ~570 nm Solubilize->Read_Plate Calculate Calculate % viability and determine IC₅₀ Read_Plate->Calculate End End Calculate->End

Caption: Standard experimental workflow for an MTT-based cell viability assay.

Apoptosis Detection by DNA Fragmentation

This protocol is used to qualitatively assess apoptosis, which is characterized by the cleavage of DNA into specific fragments.

Methodology:

  • Cell Treatment: Treat cells with cytotoxic concentrations of 2-CA or 2-CdA for a designated time (e.g., 24-48 hours).

  • DNA Extraction: Harvest the cells and lyse them. Extract the genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol.

  • Gel Electrophoresis: Load the extracted DNA samples onto an agarose gel (1.5-2.0%).

  • Visualization: After electrophoresis, stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. DNA from apoptotic cells will appear as a "ladder" of fragments in multiples of ~180-200 base pairs.

Conclusion

While structurally similar, this compound and 2-chlorodeoxyadenosine (Cladribine) are distinct entities in terms of their metabolic activation, potency, and clinical utility. Cladribine's efficacy as a therapeutic agent is largely due to its efficient phosphorylation by deoxycytidine kinase in target lymphoid cells and its stability against enzymatic degradation. This compound, while cytotoxic, is significantly less potent and is primarily of interest as the main catabolite of Cladribine. This comparative analysis underscores the critical role that a single molecular modification—the addition of a deoxyribose sugar—can play in defining the pharmacological profile of a drug.

References

A Comparative Guide to the Cross-Reactivity of 2-Chloroadenine with Purine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 2-Chloroadenine, a stable adenosine analog, with various purine receptor subtypes. By summarizing key experimental data and detailing methodologies, this document serves as a critical resource for researchers investigating purinergic signaling pathways and developing targeted therapeutics.

Introduction to Purinergic Signaling and this compound

Purinergic receptors are a ubiquitous family of cell surface receptors activated by extracellular purine nucleotides and nucleosides, primarily ATP and adenosine. These receptors are broadly classified into two main families: P1 receptors (adenosine receptors) and P2 receptors (ATP/ADP receptors)[1][2]. P1 receptors are G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3. P2 receptors are further divided into two subfamilies: P2X receptors, which are ligand-gated ion channels (P2X1-7), and P2Y receptors, which are GPCRs (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14)[1][2].

This compound is a synthetic analog of adenosine that exhibits greater metabolic stability, making it a valuable tool for studying adenosine receptor function[3]. Its 2-chloro substitution influences its affinity and selectivity across the purine receptor landscape. Understanding the cross-reactivity profile of this compound is crucial for the accurate interpretation of experimental results and for the design of selective purinergic ligands.

Comparative Analysis of this compound Cross-Reactivity

The following table summarizes the available quantitative data on the interaction of this compound and its derivatives with various purine receptor subtypes. It is important to note that while there is specific data for P1 receptors, the information regarding P2 receptors is less direct and often inferred from studies on related compounds.

Table 1: Binding Affinity and Functional Activity of this compound and its Derivatives at Purine Receptors

CompoundReceptor SubtypeSpeciesAssay TypeParameterValueReference
2-Chloroadenosine A1 AdenosineHumanBinding AssayKi300 nM
A2A AdenosineHumanBinding AssayKi80 nM
A3 AdenosineHumanBinding AssayKi1900 nM
2-Chloro-N6-cyclopentyladenosine (CCPA) A1 Adenosine--Agonist-
A3 AdenosineHumanBinding AssayKi38 nM
A3 AdenosineHumanFunctional AssayKB5.0 nM
2-Chloro-ATP P2Y2-Functional AssayEC502.30 µM (weak agonist)
2-Azido-ATP P2X1-Functional AssayAgonist-
2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate P2Y1HumanBinding AssayKb8 nM (antagonist)

Data Interpretation:

  • P1 Receptor Selectivity: this compound demonstrates the highest affinity for the A2A adenosine receptor, followed by the A1 and then the A3 receptor, indicating a degree of selectivity within the P1 family.

  • P2 Receptor Interaction: Direct quantitative data for this compound at P2 receptors is scarce. However, studies on related 2-substituted adenosine analogs suggest potential interactions. For instance, 2-Chloro-ATP acts as a weak agonist at the P2Y2 receptor. The fact that 2-azido-ATP, which also has a substitution at the 2-position, is an agonist at the P2X1 receptor suggests that the 2-position of the adenine ring is a site where modifications are tolerated and can influence activity at P2X receptors. A more complex derivative of 2-chloroadenosine has been shown to be a potent antagonist at the P2Y1 receptor.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context and the biological implications of receptor activation, the following diagrams illustrate a typical purinergic signaling pathway, a common experimental workflow for assessing receptor cross-reactivity, and the selectivity profile of this compound.

Purinergic Signaling Pathway Figure 1: Generalized Purinergic Signaling Pathway cluster_P1 P1 Receptor Pathway (GPCR) cluster_P2X P2X Receptor Pathway (Ion Channel) This compound This compound A1_A3 A1 / A3 This compound->A1_A3 A2A_A2B A2A / A2B This compound->A2A_A2B Gi Gi A1_A3->Gi Gs Gs A2A_A2B->Gs AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit AC_activate Adenylate Cyclase (Activation) Gs->AC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase ATP ATP P2X P2X Receptor ATP->P2X Ion_Influx Cation Influx (Na+, Ca2+) P2X->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization

Figure 1: Generalized Purinergic Signaling Pathway.

Experimental Workflow Figure 2: Workflow for Receptor Cross-Reactivity Assessment start Start: Compound of Interest (e.g., this compound) prep Prepare Cell Membranes Expressing Target Receptors (P1, P2X, P2Y subtypes) start->prep binding_assay Radioligand Binding Assay prep->binding_assay functional_assay Functional Assay prep->functional_assay binding_details - Incubate membranes with radioligand and varying concentrations of this compound. - Measure displacement of radioligand. binding_assay->binding_details functional_details - For P1/P2Y: Measure second messenger levels (cAMP, IP3). - For P2X: Measure intracellular Ca2+ influx. functional_assay->functional_details data_analysis Data Analysis binding_details->data_analysis functional_details->data_analysis results Determine Ki, IC50, EC50 values to quantify affinity and activity. data_analysis->results conclusion Conclusion: Assess Cross-Reactivity and Selectivity Profile results->conclusion

Figure 2: Workflow for Receptor Cross-Reactivity Assessment.

Selectivity Profile Figure 3: Selectivity Profile of this compound This compound This compound A2A A2A Receptor (High Affinity) This compound->A2A High A1 A1 Receptor (Moderate Affinity) This compound->A1 Moderate A3 A3 Receptor (Low Affinity) This compound->A3 Low P2 P2 Receptors (Largely Uncharacterized) This compound->P2 Potential Interaction

Figure 3: Selectivity Profile of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies. Below are representative protocols for key assays used to determine the cross-reactivity of compounds like this compound.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for adenosine receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a total volume of 200 µL:

    • 50 µL of cell membrane suspension (typically 10-50 µg of protein).

    • 50 µL of radioligand (e.g., [³H]CCPA for A1, [³H]CGS21680 for A2A, or [¹²⁵I]AB-MECA for A3) at a concentration near its Kd.

    • 100 µL of assay buffer containing increasing concentrations of the test compound (this compound).

  • For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled standard agonist or antagonist (e.g., 10 µM NECA).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Flux Assay for P2X Receptors

This protocol describes a method for functionally assessing the activity of compounds at P2X receptors by measuring changes in intracellular calcium concentration.

1. Cell Preparation and Dye Loading:

  • Seed cells expressing the P2X receptor subtype of interest (e.g., HEK293-P2X1) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Remove the growth medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • After incubation, wash the cells gently with the salt solution to remove excess dye.

2. Calcium Measurement:

  • Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

  • Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a baseline fluorescence reading for each well for a short period (e.g., 30-60 seconds).

  • Inject a solution of the test compound (this compound) or a known P2X agonist (e.g., ATP or α,β-methylene ATP) into the wells and continue to monitor the fluorescence signal over time (e.g., for 3-5 minutes).

3. Data Analysis:

  • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

  • Express the data as the change in fluorescence (ΔF) from the baseline (F0), often normalized to the baseline (ΔF/F0).

  • Generate dose-response curves by plotting the peak fluorescence response against the log concentration of the agonist.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion and Future Directions

The available data clearly positions this compound as a potent agonist at adenosine A1 and A2A receptors, with a lower affinity for the A3 subtype. Its cross-reactivity with P2 receptors remains an area requiring further investigation. The qualitative evidence suggesting potential interactions, particularly at P2X1 and P2Y2 receptors, underscores the importance of comprehensive screening of new and existing purinergic ligands across the entire receptor family.

For researchers utilizing this compound as a pharmacological tool, it is crucial to consider its potential off-target effects at P2 receptors, especially when interpreting data in systems where multiple purinergic receptor subtypes are expressed. Future studies should focus on systematically evaluating the binding affinity and functional activity of this compound and other 2-substituted adenosine analogs across the full panel of P2X and P2Y receptors. Such data will not only refine our understanding of the structure-activity relationships within the purinergic receptor family but also aid in the development of more selective and therapeutically valuable purinergic drugs.

References

A Head-to-Head Analysis of 2-Chloroadenine (Cladribine) and Fludarabine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of two prominent purine nucleoside analogs, 2-Chloroadenine (cladribine) and fludarabine, widely used in the treatment of hematological malignancies. The analysis is targeted towards researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from key clinical trials.

Mechanism of Action: A Tale of Two Analogs

Both cladribine and fludarabine are prodrugs that exert their cytotoxic effects by disrupting DNA synthesis and repair in both dividing and resting lymphocytes.[1][2] Upon entering a cell, they are phosphorylated by intracellular enzymes to their active triphosphate forms.

  • Fludarabine Phosphate is rapidly dephosphorylated in the plasma to 2-fluoro-ara-adenine (F-ara-A).[3][4] Inside the cell, F-ara-A is phosphorylated by deoxycytidine kinase to its active form, 2-fluoro-ara-ATP (F-ara-ATP).[3]

  • This compound (Cladribine) , or 2-chloro-2'-deoxyadenosine (2-CdA), is similarly phosphorylated to its active triphosphate metabolite, 2-chloro-2'-deoxyadenosine-5'-triphosphate (CdA-TP).

The active triphosphates of both drugs inhibit several key enzymes essential for DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase. Their incorporation into the DNA strand leads to chain termination, inhibition of DNA synthesis and repair, and ultimately, apoptosis (programmed cell death). Additionally, studies have shown that both cladribine and fludarabine can affect DNA methylation, which may contribute to their antileukemic efficacy.

G cluster_fludarabine Fludarabine Pathway cluster_cladribine Cladribine Pathway cluster_targets Cellular Targets & Outcomes Fludarabine Fludarabine (Prodrug) F_ara_A F-ara-A Fludarabine->F_ara_A Dephosphorylation (Plasma) F_ara_ATP F-ara-ATP (Active Metabolite) F_ara_A->F_ara_ATP Phosphorylation (Intracellular) DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase RNR Ribonucleotide Reductase F_ara_ATP->RNR DNA_Ligase DNA Ligase F_ara_ATP->DNA_Ligase Cladribine Cladribine (Prodrug) CdA_TP CdA-TP (Active Metabolite) Cladribine->CdA_TP Phosphorylation (Intracellular) CdA_TP->DNA_Polymerase CdA_TP->RNR CdA_TP->DNA_Ligase DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition RNR->DNA_Synthesis_Inhibition DNA_Ligase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Comparative mechanism of action for Fludarabine and Cladribine.

Head-to-Head Clinical Efficacy

Direct comparative studies provide the most robust evidence for evaluating therapeutic alternatives. Below is a summary of key findings from head-to-head trials in various hematological malignancies.

Chronic Lymphocytic Leukemia (CLL)

CLL is one of the most well-studied indications for both drugs. The Polish Adult Leukemia Group (PALG) conducted a significant phase III randomized trial (PALG-CLL3) comparing cladribine and fludarabine, each in combination with cyclophosphamide.

Experimental Protocol: PALG-CLL3 Study

  • Objective: To compare the efficacy and safety of cladribine plus cyclophosphamide (CC) versus fludarabine plus cyclophosphamide (FC) as first-line therapy for progressive CLL.

  • Patient Population: 423 previously untreated patients with progressive CLL were randomized.

  • Treatment Regimens:

    • CC Arm: Cladribine at 0.12 mg/kg combined with cyclophosphamide at 250 mg/m², administered intravenously for 3 days.

    • FC Arm: Fludarabine at 25 mg/m² combined with cyclophosphamide at 250 mg/m², administered intravenously for 3 days.

  • Cycle: Regimens were repeated every 28 days for up to six cycles.

  • Endpoints: The primary endpoint was the complete response (CR) rate. Secondary endpoints included overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).

G cluster_CC CC Arm (n=211) cluster_FC FC Arm (n=212) Patients Untreated Progressive CLL Patients (n=423) Randomization Randomization Patients->Randomization CC_regimen Cladribine (0.12 mg/kg) + Cyclophosphamide (250 mg/m²) IV, Days 1-3 Randomization->CC_regimen 1:1 FC_regimen Fludarabine (25 mg/m²) + Cyclophosphamide (250 mg/m²) IV, Days 1-3 Randomization->FC_regimen Cycle Repeat every 28 days for up to 6 cycles CC_regimen->Cycle FC_regimen->Cycle Endpoints Endpoint Assessment: - Complete Response (CR) - Overall Response (ORR) - Progression-Free Survival (PFS) Cycle->Endpoints

Workflow of the PALG-CLL3 randomized clinical trial.

Results Summary: PALG-CLL3 Study The study concluded that cladribine and fludarabine, when combined with cyclophosphamide, are equally effective and safe as first-line regimens for progressive CLL. No significant differences were observed in primary or secondary endpoints.

EndpointCladribine + Cyclophosphamide (CC)Fludarabine + Cyclophosphamide (FC)P-value
Complete Response (CR) 47%46%0.25
Overall Response Rate (ORR) 88%82%0.11
Median Progression-Free Survival (PFS) 2.34 years2.27 years0.51
Data sourced from the PALG-CLL3 Study.

In a separate phase III trial comparing monotherapies, cladribine demonstrated a superior median progression-free survival (25 months) and time to second treatment (40 months) compared to fludarabine (10 and 22 months, respectively) as a first-line treatment for CLL.

Hairy Cell Leukemia (HCL)

Both cladribine and pentostatin (another purine analog) are considered highly effective first-line monotherapies for HCL, leading to high rates of durable remission. Data suggests these agents are equally effective in terms of response rate and remission duration. Fludarabine is often considered an effective option for treating relapsed or refractory HCL, frequently used in combination with rituximab. Direct head-to-head comparative efficacy data between cladribine and fludarabine in the first-line setting for HCL is limited.

Acute Myeloid Leukemia (AML)

In the context of relapsed or refractory (R/R) AML, cladribine and fludarabine are used in combination chemotherapy regimens. A retrospective analysis compared outcomes of a cladribine-based regimen versus a fludarabine-based regimen.

Comparative Efficacy in Relapsed/Refractory AML A study involving 120 R/R-AML patients (65 treated with a cladribine-based regimen and 55 with a fludarabine-based regimen) showed comparable overall efficacy but highlighted differences in specific patient subgroups.

OutcomeCladribine-Based RegimenFludarabine-Based RegimenP-value
Complete Response (CR) Rate 62.7%61.4%0.890
Overall Survival (OS) No significant differenceNo significant difference0.213
Relapse-Free Survival (RFS) No significant differenceNo significant difference0.143
Data sourced from a retrospective analysis of R/R-AML patients.

Notably, survival outcomes were better with the cladribine regimen in patients with de novo AML and those without poor cytogenetic risk. Conversely, patients with secondary AML had improved survival outcomes when treated with the fludarabine regimen.

Safety and Toxicity Profile

The primary toxicities for both drugs are myelosuppression and immunosuppression. The PALG-CLL3 trial found that the grade 3/4 treatment-related toxicity was comparable between the CC and FC arms.

Adverse Event (Grade 3/4)Cladribine + Cyclophosphamide (CC)Fludarabine + Cyclophosphamide (FC)
Neutropenia ComparableComparable
Thrombocytopenia ComparableComparable
Infections ComparableComparable
Qualitative comparison based on the PALG-CLL3 study, which reported overall toxicity was comparable.

Both drugs cause profound lymphopenia, increasing the risk of opportunistic infections. Patients who have received fludarabine are susceptible to transfusion-associated graft-versus-host disease, necessitating the use of irradiated blood components.

Conclusion

This compound (cladribine) and fludarabine are both potent purine analogs with similar mechanisms of action and significant efficacy in treating lymphoproliferative disorders.

  • In first-line therapy for CLL , when combined with cyclophosphamide, cladribine and fludarabine demonstrate equivalent efficacy and safety. As a monotherapy, cladribine may offer a longer progression-free survival.

  • In Hairy Cell Leukemia , cladribine is a standard, highly effective first-line agent, while fludarabine serves as a valuable option for relapsed/refractory disease.

  • In relapsed/refractory AML , combination regimens featuring either drug show similar overall response rates, though specific patient characteristics may favor one agent over the other.

The choice between these agents may depend on the specific malignancy, treatment line, combination regimen, and individual patient factors. This guide provides the foundational data for researchers and clinicians to make informed decisions in the context of drug development and clinical application.

References

A Comparative Analysis of 2-Chloroadenine and Novel Purine Analog Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the legacy purine analog, 2-Chloroadenine, against a panel of newer, clinically significant purine analog drugs. This document synthesizes experimental data to evaluate their mechanisms of action, cytotoxic efficacy, and clinical outcomes in hematological malignancies.

Introduction to Purine Analogs in Oncology

Purine analogs are a class of antimetabolite drugs that mimic naturally occurring purine bases, thereby disrupting DNA and RNA synthesis and repair processes in cancer cells. Their development has been a cornerstone in the treatment of various leukemias and lymphomas. This compound (2-CdA), a chlorinated derivative of adenine, is a key metabolite of the well-established drug cladribine and possesses its own cytotoxic properties. In recent years, a new generation of purine analogs has emerged, offering potentially improved efficacy and safety profiles. This guide benchmarks this compound against these newer agents: Cladribine, Fludarabine, Clofarabine, Nelarabine, Pentostatin, and Forodesine.

Mechanism of Action: Diverse Pathways to Cell Death

While all purine analogs interfere with nucleic acid metabolism, their precise mechanisms of action vary, leading to differences in their clinical activity and toxicity.

This compound and its Parent Compound, Cladribine: this compound is the primary catabolite of Cladribine.[1] Both compounds exert their cytotoxic effects after intracellular phosphorylation to their active triphosphate forms. Cladribine is resistant to deamination by adenosine deaminase (ADA), allowing it to accumulate in lymphocytes.[2] Its triphosphate metabolite, 2-chloro-deoxyadenosine triphosphate (Cd-ATP), is incorporated into DNA, leading to strand breaks and inhibition of DNA polymerase and ribonucleotide reductase, ultimately triggering apoptosis.[3][4] this compound itself is metabolized to chloro-ATP, which also induces apoptosis, although it is less potent than cladribine.[5]

Fludarabine: This fluorinated purine analog is rapidly converted to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits several key enzymes involved in DNA synthesis, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase. Its incorporation into DNA leads to chain termination.

Clofarabine: Developed to combine the favorable properties of fludarabine and cladribine, clofarabine is also phosphorylated to its active triphosphate form. It inhibits DNA polymerase and ribonucleotide reductase and gets incorporated into DNA, inducing apoptosis.

Nelarabine: A prodrug of arabinosylguanine (ara-G), nelarabine is particularly effective against T-cell malignancies. Ara-G is converted to its triphosphate form (ara-GTP), which is incorporated into DNA, leading to the inhibition of DNA synthesis and apoptosis. T-cells show a preferential accumulation of ara-GTP.

Pentostatin: Unlike the other analogs, pentostatin's primary mechanism is the potent inhibition of the enzyme adenosine deaminase (ADA). This leads to a buildup of deoxyadenosine, which is then phosphorylated to dATP. High levels of dATP are toxic to lymphocytes and inhibit ribonucleotide reductase, causing apoptosis.

Forodesine: This drug is a potent inhibitor of another key enzyme in the purine salvage pathway, purine nucleoside phosphorylase (PNP). PNP inhibition leads to the accumulation of deoxyguanosine triphosphate (dGTP), which is selectively toxic to T-cells, inducing apoptosis.

Purine_Analog_Signaling_Pathways cluster_dna_synthesis DNA Synthesis Inhibition cluster_enzyme_inhibition Enzyme Inhibition cluster_downstream_effects Downstream Effects This compound This compound Chloro-ATP Chloro-ATP This compound->Chloro-ATP Metabolism DNA_Polymerase_Inhibition DNA Polymerase Inhibition Chloro-ATP->DNA_Polymerase_Inhibition Metabolism Apoptosis Apoptosis DNA_Polymerase_Inhibition->Apoptosis Cladribine Cladribine Cd-ATP Cd-ATP Cladribine->Cd-ATP Phosphorylation Cd-ATP->DNA_Polymerase_Inhibition Phosphorylation Clofarabine Clofarabine Clofarabine-TP Clofarabine-TP Clofarabine->Clofarabine-TP Phosphorylation Clofarabine-TP->DNA_Polymerase_Inhibition Phosphorylation Fludarabine Fludarabine F-ara-ATP F-ara-ATP Fludarabine->F-ara-ATP Phosphorylation F-ara-ATP->DNA_Polymerase_Inhibition Phosphorylation Nelarabine Nelarabine ara-GTP ara-GTP Nelarabine->ara-GTP Prodrug Conversion & Phosphorylation DNA_Synthesis_Inhibition DNA Synthesis Inhibition ara-GTP->DNA_Synthesis_Inhibition Prodrug Conversion & Phosphorylation DNA_Synthesis_Inhibition->Apoptosis Pentostatin Pentostatin ADA_Inhibition Adenosine Deaminase (ADA) Inhibition Pentostatin->ADA_Inhibition Inhibits dATP_Accumulation dATP Accumulation ADA_Inhibition->dATP_Accumulation Forodesine Forodesine PNP_Inhibition Purine Nucleoside Phosphorylase (PNP) Inhibition Forodesine->PNP_Inhibition Inhibits dGTP_Accumulation dGTP Accumulation PNP_Inhibition->dGTP_Accumulation Ribonucleotide_Reductase_Inhibition Ribonucleotide Reductase Inhibition dATP_Accumulation->Ribonucleotide_Reductase_Inhibition Ribonucleotide_Reductase_Inhibition->Apoptosis dGTP_Accumulation->Apoptosis

Figure 1: Signaling pathways of purine analog drugs.

Comparative Efficacy

In Vitro Cytotoxicity

Direct comparative in vitro studies provide valuable insights into the relative potency of these drugs.

DrugCell Line/Patient CellsIC50 / EC50 (µM)Reference
This compound Leukemic cells from patients~8 times less toxic than Cladribine
Cladribine Mononuclear cells from CLL patientsMedian EC50: 0.16
Mononuclear cells from AML patientsMedian EC50: 0.15
Clofarabine Mononuclear cells from CLL patientsMedian EC50: 0.08
Mononuclear cells from AML patientsMedian EC50: 0.12

Note: IC50/EC50 values can vary significantly based on the cell line and experimental conditions.

A study comparing clofarabine and cladribine in mononuclear cells from patients with Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML) found that clofarabine demonstrated significantly higher in vitro cytotoxicity. In CLL patient cells, the median EC50 for clofarabine was 0.08 µM compared to 0.16 µM for cladribine. Another study indicated that this compound is approximately eight times less toxic to leukemic cells in vitro compared to cladribine.

Clinical Trial Data

Clinical trials in various hematological malignancies provide real-world evidence of the efficacy of these newer purine analogs.

Drug(s)MalignancyKey FindingsReference
Cladribine vs. Fludarabine Chronic Lymphocytic Leukemia (CLL)Two trials suggested cladribine improved progression-free survival compared to fludarabine.
Clofarabine vs. Cladribine Relapsed/Refractory AMLNo significant difference in CR/CRi rates (64% for GCLAC vs. 47% for CLAG, p=0.36) or overall survival.
Nelarabine T-cell Acute Lymphoblastic Leukemia (T-ALL)Overall response rates of 33% to 60% in relapsed/refractory patients.
Forodesine T-cell ALLShowed single-agent activity in relapsed/refractory T-cell leukemias.
Pentostatin vs. Cladribine Hairy Cell Leukemia (HCL)No significant difference in outcomes; both are highly effective with a complete response rate of around 81% and a median disease-free survival of 16 years.

In the treatment of Hairy Cell Leukemia (HCL), both pentostatin and cladribine are considered highly effective, with studies showing no significant difference in their long-term outcomes. For Chronic Lymphocytic Leukemia (CLL), a systematic review of trials suggested that cladribine may offer an improvement in progression-free survival over fludarabine. In the more aggressive setting of relapsed or refractory Acute Myeloid Leukemia (AML), a retrospective analysis of clofarabine-based versus cladribine-based salvage chemotherapy found no significant differences in outcomes, though the cost of the clofarabine regimen was substantially higher. For T-cell malignancies, nelarabine has shown significant clinical benefit in relapsed/refractory T-ALL, while forodesine has also demonstrated promising activity.

Toxicity Profiles

The toxicity profiles of purine analogs are a critical consideration in their clinical use, with myelosuppression and immunosuppression being common dose-limiting toxicities.

DrugCommon Adverse EventsNotable Toxicities
This compound Considered moderately toxic upon ingestion, inhalation, or dermal contact.Potential for genotoxicity due to its structural similarity to mutagenic nucleobase analogs.
Cladribine, Fludarabine, Clofarabine Myelosuppression (neutropenia, thrombocytopenia, anemia), immunosuppression leading to opportunistic infections.Fludarabine at high doses can cause neurotoxicity.
Nelarabine Myelosuppression, neurotoxicity (peripheral neuropathy, somnolence, seizures).Neurotoxicity is a dose-limiting toxicity.
Pentostatin Myelosuppression, immunosuppression, nausea, rash.Generally considered to have a manageable toxicity profile.
Forodesine Generally well-tolerated.Clinical experience is more limited compared to other analogs.

A major distinguishing toxicity is the significant neurotoxicity associated with nelarabine, which can manifest as peripheral neuropathy and, in severe cases, more serious neurological events. The other purine analogs share a common toxicity profile dominated by myelosuppression and an increased risk of infections due to profound immunosuppression.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the purine analog for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Cell_Plating Plate cells in 96-well plate Start->Cell_Plating Drug_Incubation Incubate with purine analogs Cell_Plating->Drug_Incubation MTT_Addition Add MTT reagent Drug_Incubation->MTT_Addition Formazan_Formation Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading End End Absorbance_Reading->End

References

A Comparative Analysis of the Metabolic Pathways of 2-Chloroadenine and Cladribine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two closely related purine nucleoside analogs: 2-Chloroadenine (CAde) and Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA). Understanding the distinct metabolic activation and inactivation routes of these compounds is crucial for elucidating their mechanisms of action, predicting their therapeutic efficacy, and informing the development of novel antineoplastic and immunosuppressive agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways.

Introduction

Cladribine is a well-established chemotherapeutic agent used in the treatment of certain leukemias and multiple sclerosis. It functions as a prodrug, requiring intracellular phosphorylation to exert its cytotoxic effects. This compound is the major catabolite of cladribine and also possesses cytotoxic properties, albeit to a lesser extent. The primary difference in their metabolic activation lies in the initial phosphorylation step, which is governed by different enzymes with distinct substrate specificities. This distinction has significant implications for their relative potency and cellular selectivity.

Data Presentation

The following tables summarize key quantitative data comparing the metabolic activation and cytotoxic effects of this compound and Cladribine.

Table 1: Key Enzymes in the Metabolic Pathways

FeatureThis compound (CAde)Cladribine (2-CdA)
Primary Activating Enzyme Adenine phosphoribosyltransferase (APRT)Deoxycytidine kinase (dCK)[1][2]
Initial Metabolite 2-Chloro-adenosine monophosphate (Cl-AMP)2-Chloro-2'-deoxyadenosine monophosphate (Cd-AMP)[1]
Active Metabolite 2-Chloro-adenosine triphosphate (Cl-ATP)2-Chloro-2'-deoxyadenosine triphosphate (Cd-ATP)[1]
Primary Inactivating Enzyme 5'-Nucleotidase (5'-NT)5'-Nucleotidase (5'-NT)[1]
Susceptibility to Adenosine Deaminase (ADA) SusceptibleResistant

Table 2: Comparative Cytotoxicity (IC50 Values)

Cell LineThis compound (CAde) IC50 (µM)Cladribine (2-CdA) IC50 (µM)Reference
EHEB (B-CLL)16Not explicitly stated, but implied to be lower
B-CLL Lymphocytes5Not explicitly stated, but implied to be lower
CCRF-CEM (T-lymphoblastoid)Not available0.045

Note: A direct, side-by-side comparison of IC50 values in the same study is limited. However, it is consistently reported that this compound is less cytotoxic than Cladribine.

Metabolic Pathways

The metabolic pathways of this compound and Cladribine, while both leading to the formation of a cytotoxic triphosphate, are initiated by different enzymes.

Cladribine Metabolism

Cladribine is a prodrug that is actively transported into cells by nucleoside transporters. The critical step in its activation is the phosphorylation to cladribine monophosphate (Cd-AMP) by deoxycytidine kinase (dCK) , which is the rate-limiting step in its metabolism. Subsequently, Cd-AMP is further phosphorylated by other cellular kinases to cladribine diphosphate (Cd-ADP) and finally to the active cytotoxic metabolite, cladribine triphosphate (Cd-ATP). The accumulation of Cd-ATP within the cell is a key determinant of its toxicity. Cladribine is a poor substrate for adenosine deaminase (ADA), which contributes to its prolonged intracellular half-life. The primary route of inactivation is the dephosphorylation of Cd-AMP by 5'-nucleotidase (5'-NT) . The ratio of dCK to 5'-NT activity within a cell is a critical factor in determining its sensitivity to cladribine.

Cladribine_Metabolism Cladribine Cladribine (2-CdA) CdAMP Cd-AMP Cladribine->CdAMP dCK CdADP Cd-ADP CdAMP->CdADP Kinases Inactive Inactive Metabolites CdAMP->Inactive 5'-NT CdATP Cd-ATP (Active) CdADP->CdATP Kinases DNA_Incorp DNA Incorporation & Apoptosis CdATP->DNA_Incorp Two_Chloroadenine_Metabolism TwoCA This compound (CAde) ClAMP Cl-AMP TwoCA->ClAMP APRT ClADP Cl-ADP ClAMP->ClADP Kinases Inactive Inactive Metabolites ClAMP->Inactive 5'-NT ClATP Cl-ATP (Active) ClADP->ClATP Kinases DNA_Incorp DNA Incorporation & Apoptosis ClATP->DNA_Incorp

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of 2-Chloroadenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure work environment and protecting the ecosystem. 2-Chloroadenine, a purine analog used in various research applications, is classified as harmful if swallowed and requires specific procedures for its proper disposal.[1][2][3] Adherence to these guidelines is not only a matter of safety but also a regulatory necessity.

Immediate Safety and Logistical Disposal Plan

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1][2] Under no circumstances should this chemical be allowed to enter drains, waterways, or the soil. The fundamental step is to containerize the waste in a suitable, labeled container and arrange for its removal by an approved waste disposal plant.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated and stored in a designated hazardous waste accumulation area.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For solutions containing this compound, use a compatible, leak-proof container. The container should be securely closed when not in use.

    • Avoid overfilling containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and date of accumulation.

  • Storage: Store the sealed and labeled container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents.

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as vermiculite or sand, and place the contaminated material into a suitable container for disposal. Ensure adequate ventilation during cleanup.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Always follow federal, state, and local regulations for hazardous waste disposal.

Quantitative Data for Disposal

ParameterValue/GuidelineSource
GHS Hazard Class Acute toxicity, Oral (Category 4)
Hazard Statement H302: Harmful if swallowed
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant
US EPA Hazardous Waste Regulations 40 CFR 261.3
CAS Number 1839-18-5

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Arrangement cluster_4 Step 4: Final Disposal start Generate this compound Waste segregate Segregate Waste Stream start->segregate containerize Place in Labeled, Sealed Container (Hazardous Waste - this compound) segregate->containerize storage Store in Designated Cool, Dry, Ventilated Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Disposal at Approved Facility pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-Chloroadenine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloroadenine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Physicochemical and Hazard Information

This compound is a white to off-white crystalline powder.[1] It is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[1][2][3][4] While comprehensive carcinogenicity studies are limited, its structural similarity to known mutagenic nucleobase analogs warrants cautious handling as a potential genotoxic agent.

PropertyValueSource(s)
Molecular Formula C₅H₄ClN₅
Molecular Weight 169.57 g/mol
Appearance White to off-white crystalline powder
Melting Point >300°C
Solubility Sparingly soluble in water
Storage Temperature -20°C
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264, P270, P301+P312, P330, P501

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact. Engineering controls, such as a chemical fume hood, should be the primary line of defense, supplemented by the equipment detailed below.

Protection AreaEquipmentSpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles that meet EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.
Skin/Body Chemical-Resistant Lab CoatA long-sleeved lab coat, fully buttoned, is required. Ensure it is made from a material appropriate for handling chlorinated compounds.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised. Check the manufacturer's chemical resistance guide for compatibility. Discard gloves immediately if contamination is suspected.
Respiratory NIOSH-Approved RespiratorRequired if handling the solid outside of a fume hood or if dust generation is likely. A minimum of an N95-rated respirator should be used. Ensure proper fit testing and training.

Operational Plans: Handling and Storage

Handling:

  • Preparation: Before handling the compound, gather all necessary equipment, including spatulas, weigh paper/boats, glassware, solvents, and waste containers.

  • Verify Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: Carefully weigh the desired amount of the compound on weigh paper or in a weigh boat inside a chemical fume hood to minimize dust generation and accumulation.

  • Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, lab coat, and respirator (if used).

Storage:

  • Store in a tightly-closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Protect from moisture and light.

  • Store away from incompatible substances such as strong oxidizing agents.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.

Solid Waste:

  • Includes: Unused compound, contaminated weigh boats, gloves, and other disposable materials.

  • Procedure:

    • Collect in a dedicated, sealed, and chemically-resistant container.

    • Label as "HAZARDOUS WASTE: Chlorinated Organic Solid" with the full chemical name.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Liquid Waste:

  • Includes: Solutions containing this compound and contaminated solvents.

  • Procedure:

    • Collect in a sealed, chemically-resistant container. Do not mix with other waste streams.

    • Label as "HAZARDOUS WASTE: Chlorinated Organic Liquid" and list all chemical constituents with their approximate percentages.

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.

Emergency Procedures: Spill and Exposure

Spill Response Workflow

Spill_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Response Response Actions Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess IsMajor Major Spill? Assess->IsMajor MinorSpill Minor Spill Procedure IsMajor->MinorSpill No MajorSpill Major Spill Procedure (Contact EHS/Emergency Response) IsMajor->MajorSpill Yes DonPPE Don appropriate PPE MinorSpill->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Cleanup Clean up spill using appropriate tools Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

References

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